Fluorogen binding modulator-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H22ClN3O5S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O5S/c1-3-25-16(22)20-10-8-19(9-11-20)15(21)12-18(2)26(23,24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
GVRRKYYMISVYGI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fluorogen Binding Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorogen Binding Modulator-1 (FBM-1) is a small molecule inhibitor that serves as a crucial tool in the study of protein trafficking and localization. Its primary mechanism of action is the competitive inhibition of the interaction between a Fluorogen Activating Protein (FAP) and its corresponding fluorogen dye. By preventing the binding of the fluorogen, FBM-1 effectively quenches the fluorescence signal that is central to FAP-based assays. This technical guide provides a comprehensive overview of the mechanism of action of FBM-1, including its quantitative potency, the experimental protocols for its characterization, and visual representations of its molecular interactions and assay workflows. It is important to note that FBM-1's activity is directed towards the FAP-fluorogen system, an artificial bio-labeling technology, and it is not known to directly modulate endogenous cellular signaling pathways.
Core Mechanism of Action: Competitive Inhibition
The fundamental mechanism of FBM-1 is its function as a competitive antagonist to the fluorogen for the binding site on the Fluorogen Activating Protein (FAP). FAPs are single-chain antibody fragments engineered to bind specific, otherwise non-fluorescent small molecules called fluorogens. This binding event induces a conformational change in the fluorogen, causing it to become highly fluorescent.[1] FBM-1, being structurally analogous to the fluorogen, competes for the same binding pocket on the FAP.[1] When FBM-1 occupies this site, it prevents the fluorogen from binding, thereby inhibiting the generation of a fluorescent signal. This "lights-off" modulation allows for precise control and measurement in various cellular assays.
Quantitative Data
The potency of FBM-1 has been determined in cell-based assays utilizing FAP-tagged G-protein coupled receptors (GPCRs). The reported -log EC50 values indicate the concentration of FBM-1 required to inhibit 50% of the maximal fluorescent signal.
| Target System | -log EC50 |
| AM2.2-β2AR | 6.61 |
| AM2.2-gpr32 | 6.37 |
Table 1: Potency of this compound.[2][3][4]
Experimental Protocols
The characterization of FBM-1 and similar FAP-fluorogen binding modulators relies on specific cell-based assays. The following are detailed methodologies for key experiments.
Fluorogen Binding Competition Assay
This assay is fundamental to identifying and quantifying the inhibitory activity of compounds like FBM-1 on the FAP-fluorogen interaction.
Objective: To measure the ability of a test compound to compete with a fluorogen for binding to a FAP, resulting in a decrease in fluorescence.
Materials:
-
Cells expressing a FAP-tagged protein of interest (e.g., AM2.2-β2AR or AM2.2-GPR32 expressing cells).
-
Serum-free cell culture medium (e.g., RPMI).
-
Fluorogen solution (e.g., TO1-2p).
-
Test compound (FBM-1) serially diluted in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the FAP-tagged receptor. Resuspend the cells in serum-free medium to the desired density (e.g., 5 x 10^5 cells/mL).
-
Plate Seeding: Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add the serially diluted test compound (FBM-1) to the wells. Include appropriate controls (e.g., vehicle control with DMSO only, positive control with a known inhibitor if available, and negative control with no inhibitor).
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., 4°C to prevent receptor internalization or 37°C depending on the experimental goal).
-
Fluorogen Addition: Add the fluorogen solution to all wells at a concentration near its Kd for the FAP.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the specific fluorogen.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Compound Reversibility Assay
This assay determines whether the inhibitor binds to the FAP covalently or non-covalently.
Objective: To assess the reversibility of the binding of FBM-1 to the FAP.
Materials:
-
Cells expressing a FAP-tagged protein.
-
Serum-free cell culture medium.
-
Test compound (FBM-1).
-
Fluorogen solution.
-
Centrifuge and microcentrifuge tubes.
-
Flow cytometer or plate reader.
Procedure:
-
Cell Treatment: Incubate two sets of FAP-expressing cells with the test compound (FBM-1) at a concentration several-fold higher than its EC50 for an extended period (e.g., 90 minutes) to allow for binding to reach equilibrium. Include a control set with vehicle only.
-
Washing Step:
-
For one set of treated cells, wash the cells multiple times by centrifugation and resuspension in fresh, compound-free medium. This step is designed to remove any unbound or reversibly bound inhibitor.
-
The second set of treated cells is not washed.
-
-
Fluorogen Staining: Add the fluorogen to all sets of cells (washed, unwashed, and vehicle control).
-
Fluorescence Measurement: Measure the fluorescence of each cell population using a flow cytometer or a plate reader.
-
Data Interpretation:
-
If the fluorescence of the washed cells is significantly higher than that of the unwashed cells and approaches the level of the vehicle control, the binding of the compound is considered reversible.
-
If the fluorescence of the washed cells remains low and similar to the unwashed cells, the binding is likely irreversible (covalent).
-
Signaling Pathways and Cellular Targets
Current research indicates that this compound does not have a direct effect on endogenous cellular signaling pathways. Its cellular target is the exogenously expressed Fluorogen Activating Protein (FAP). While FBM-1 is used in assays involving FAP-tagged signaling proteins like GPCRs, its mechanism is to modulate the detection system (the FAP-fluorogen pair) rather than the biological activity of the tagged protein.[1] Therefore, FBM-1 should be considered a tool for studying cellular processes, such as receptor trafficking and internalization, rather than a direct modulator of cell signaling.
Conclusion
This compound is a valuable chemical probe with a well-defined mechanism of action: the competitive inhibition of FAP-fluorogen binding. Its utility lies in its ability to modulate the fluorescence of the FAP reporter system, providing a means to control and measure protein localization and trafficking in living cells. The quantitative data on its potency and the detailed experimental protocols for its characterization provide a solid foundation for its application in a wide range of research settings. For scientists and drug development professionals, FBM-1 represents a sophisticated tool for dissecting complex cellular processes that are amenable to study using FAP technology.
References
"Fluorogen binding modulator-1" structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of Fluorogen-Activating Protein (FAP)-Fluorogen Binding Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogen-Activating Protein (FAP) technology represents a powerful tool for live-cell imaging and tracking of cellular proteins.[1][2] This system utilizes a genetically encoded single-chain antibody fragment (scFv) that is not fluorescent on its own but can bind to specific small, non-fluorescent molecules called fluorogens.[2][3] Upon binding to the FAP, the fluorogen's conformation is constrained, leading to a significant increase in its fluorescence.[4] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it ideal for various applications, including monitoring protein trafficking and receptor internalization.[3][5]
Recently, a class of small molecules has been identified that can modulate this FAP-fluorogen interaction. These molecules, which are non-fluorescent themselves, act as competitive inhibitors, preventing the fluorogen from binding to the FAP and thus blocking the fluorescent signal.[3] This guide focuses on the structure-activity relationship (SAR) of these FAP-fluorogen binding modulators, with a particular emphasis on the probe molecule ML342 and its analogs. The discovery of these modulators opens up new avenues for developing sophisticated cell-based assays and chemical biology tools.[1]
Mechanism of Action: Inhibition of FAP-Fluorogen Binding
The fundamental mechanism of these modulators is the competitive inhibition of the binding between a fluorogen and its cognate FAP. In a typical FAP-based assay, a protein of interest is tagged with a FAP. When a cell-impermeable fluorogen is introduced, it binds to the FAP-tagged proteins on the cell surface, resulting in a strong fluorescent signal. A decrease in this signal can indicate either the internalization of the FAP-tagged receptor or the presence of a compound that blocks the FAP-fluorogen interaction.[3] The modulators discussed herein act via the latter mechanism. X-ray crystallography has confirmed that ML342 binds to the same site on the FAP (AM2.2) as the fluorogen TO1-2p, acting as a direct competitor.[3][5]
Mechanism of FAP-Fluorogen Binding Inhibition.
Structure-Activity Relationship (SAR) of FAP-Fluorogen Binding Modulators
The SAR exploration for this class of compounds has centered on modifications to a core scaffold, leading to the identification of ML342 as a potent inhibitor. The following tables summarize the quantitative data for key analogs.
Table 1: SAR of Piperazine Analogs (SAR Series A)
| Compound ID | R1 | R2 | EC50 (µM) in AM2.2-β2AR cells | EC50 (µM) in AM2.2-GPR32 cells |
| ML342 (Probe) | 4-CH3 | H | 0.047 | 0.059 |
| Analog 1 | 2-CH3 | H | 0.106 | 0.128 |
| Analog 2 | 3-CH3 | H | 0.101 | 0.121 |
| Analog 3 | H | H | 0.119 | 0.142 |
| Analog 4 | 4-OCH3 | H | 0.201 | 0.231 |
| Analog 5 | 4-Cl | H | 0.089 | 0.107 |
| Analog 6 | 4-CH3 | 5-Cl | >10 | >10 |
Data synthesized from the "Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair" publication.
Table 2: SAR of Racemic Piperidine Analogs (SAR Series B)
| Compound ID | R1 | EC50 (µM) in AM2.2-β2AR cells | EC50 (µM) in AM2.2-GPR32 cells |
| SID 125240936 | 4-CH3 | 0.150 | 0.182 |
| Analog 7 | 2-CH3 | 0.325 | 0.398 |
| Analog 8 | 3-CH3 | 0.289 | 0.351 |
| Analog 9 | H | 0.411 | 0.502 |
Data synthesized from the "Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair" publication.
Experimental Protocols
Primary High-Throughput Screen for FAP-Fluorogen Binding Inhibitors
This assay was designed to identify compounds that decrease the fluorescence signal generated by the binding of the fluorogen TO1-2p to the FAP AM2.2 expressed on the surface of cells.
-
Cell Line: AM2.2-β2AR cells (HEK293 cells stably expressing the β2-adrenergic receptor tagged with the AM2.2 FAP).
-
Reagents:
-
RPMI 1640 full medium (with L-glutamine, 10% FBS, 1% penicillin/streptomycin).
-
Serum-free RPMI 1640 medium.
-
TO1-2p fluorogen.
-
Isoproterenol (B85558) (positive control for receptor internalization).
-
Library compounds dissolved in DMSO.
-
-
Protocol:
-
AM2.2-β2AR cells are harvested and resuspended in fresh RPMI 1640 full medium to a final density of 5 x 10^6 cells/mL.
-
Using a liquid handler, 5 µL of serum-free RPMI is dispensed into the assay plate wells (384-well format).
-
Positive control wells receive 5 µL of 32 µM isoproterenol in RPMI full medium.
-
100 nL of library compounds (final concentration range from 3 nM to 100 µM) are added to the assay plates.
-
The plates are incubated at 37°C for 90 minutes.
-
5 µL of 200 nM TO1-2p fluorogen in RPMI full medium is added to all wells.
-
The plates are incubated at room temperature for 10 minutes, protected from light.
-
Fluorescence is measured using a flow cytometer or a plate reader with appropriate excitation/emission wavelengths for TO1-2p.
-
A decrease in fluorescence signal relative to untreated controls indicates potential inhibitory activity.[1]
-
High-Throughput Screening Workflow.
Fluorogen/Soluble FAP Binding Competition Assay
This is a biochemical assay to confirm that the compounds directly interfere with the FAP-fluorogen interaction in a cell-free system.
-
Reagents:
-
Soluble AM2.2 FAP.
-
TO1-2p fluorogen.
-
Assay buffer.
-
Test compounds dissolved in DMSO.
-
-
Protocol:
-
A mixture of soluble AM2.2 FAP and TO1-2p fluorogen is prepared in assay buffer.
-
Varying concentrations of the test compound are added to this mixture.
-
The fluorescence of the mixture is measured using a spectrofluorometer.
-
A decrease in fluorescence signal with increasing compound concentration confirms direct inhibition of binding.[1]
-
Compound Reversibility Assay
This secondary assay determines if the binding of the inhibitor to the FAP is covalent or reversible.
-
Cell Line: AM2.2-GPR32 cells.
-
Reagents:
-
Serum-free RPMI 1640 medium.
-
Test compound dissolved in DMSO.
-
-
Protocol:
-
AM2.2-GPR32 cells are resuspended in serum-free RPMI to a final density of 5 x 10^5 cells/mL.
-
Two sets of cell suspensions are prepared.
-
1 µL of the test compound (at 100x final concentration) or DMSO is added to the respective cell suspensions.
-
The cells are incubated at 37°C for 90 minutes.
-
One set of cells is washed to remove unbound compound, while the other set is not.
-
The fluorescence is measured after the addition of the fluorogen.
-
If the fluorescence signal is restored in the washed cells, the binding of the inhibitor is considered reversible.[1]
-
Conclusion
The discovery of FAP-fluorogen binding modulators like ML342 provides a valuable set of tools for cell biology research. The well-defined structure-activity relationship of these compounds allows for the rational design of new probes with improved potency and selectivity. The detailed experimental protocols provided in this guide offer a foundation for researchers to utilize these modulators in their own assay development, enabling more precise control and interpretation of FAP-based experiments. Further exploration of this chemical space may lead to the development of even more sophisticated modulators for a wider range of FAP-fluorogen pairs.
References
- 1. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Fluorogen Binding Modulator-1 to Fluorogen Activating Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of Fluorogen Activating Protein (FAP) technology has provided a robust platform for real-time analysis of protein dynamics in living cells. Central to the modulation of this technology is the development of small molecules that can competitively inhibit the binding of fluorogens to their cognate FAPs. This technical guide focuses on a key example of such a molecule, ML342 (CID 2953239), which we will refer to as Fluorogen Binding Modulator-1 (FBM-1) for the purpose of this document. This guide provides a comprehensive overview of the binding affinity of FBM-1 for the AM2.2 FAP, a single-chain variable fragment (scFv) that activates the fluorescence of thiazole (B1198619) orange-based fluorogens. We present collated quantitative binding data, detailed experimental protocols for its characterization, and visual diagrams to elucidate the underlying mechanisms and workflows, serving as a critical resource for researchers in the field.
Introduction to Fluorogen Activating Proteins and Modulators
Fluorogen Activating Proteins (FAPs) are engineered antibody fragments that bind to specific, otherwise non-fluorescent dyes termed fluorogens.[1] This binding event induces a significant increase in the fluorogen's quantum yield, resulting in a bright fluorescent signal that can be used to track the FAP-tagged protein of interest.[2] This system offers high signal-to-noise ratios, as unbound fluorogen remains dark, eliminating the need for wash steps in cellular imaging.[1]
Fluorogen Binding Modulators (FBMs) are small molecules designed to inhibit the interaction between a FAP and its fluorogen.[2] These molecules, such as ML342 (FBM-1), are typically non-fluorescent competitive inhibitors that bind to the same site on the FAP as the fluorogen.[2] FBMs are invaluable tools for advanced experimental designs, including pulse-chase labeling, creating baseline controls for high-throughput screening, and enabling more precise measurements of receptor trafficking and internalization.[3]
FBM-1 (ML342): A Potent Modulator of the AM2.2 FAP
FBM-1 (ML342) is a potent and selective inhibitor of the interaction between the AM2.2 FAP and the thiazole orange fluorogen, TO1-2p.[3] It was discovered through a high-throughput screen for modulators of G-protein coupled receptor (GPCR) internalization, where it was identified as a compound that directly interfered with the FAP-based detection system.[4] X-ray crystallography has confirmed that ML342 and TO1-2p compete for the same binding pocket on the AM2.2 FAP.[2]
Quantitative Binding Affinity Data
The binding affinity of FBM-1 (ML342) for the AM2.2 FAP has been characterized through various assays, yielding key kinetic and equilibrium binding constants. The binding of the fluorogen TO1-2p is also presented for context.
Table 1: Binding Affinity of FBM-1 (ML342) for AM2.2 FAP
| Parameter | Value | Experimental Conditions | Method |
| EC50 | ~2 nM | Inhibition of TO1-2p binding to AM2.2 FAP | Fluorogen Binding Competition Assay |
| Ki | 0.63 nM | FBM-1 pre-incubation for 60 min before 250 nM TO1-2p addition | Cell-based Competition Binding |
| Ki | 0.35 µM | FBM-1 and TO1-2p added simultaneously | Cell-based Competition Binding |
| Ki | 0.76 µM | 250 nM TO1-2p pre-incubation for 60 min before FBM-1 addition | Cell-based Competition Binding |
Note: The variation in the inhibition constant (Ki) depending on the order of addition highlights the complex binding kinetics and the importance of standardizing experimental protocols.[2]
Table 2: Binding Kinetics of TO1-2p Fluorogen with AM2.2 FAP
| Parameter | Value | FAP System | Method |
| Kd | ~2.3 nM | TO1-2p and cell surface AM2.2 FAP | Equilibrium Binding via Flow Cytometry |
| kon | 1.46 x 106 M-1s-1 | TO1-2p and cell surface AM2.2 FAP | Real-time Association Kinetics |
| koff | 0.0041 ± 0.00031 s-1 | TO1-2p and cell surface AM2.2 FAP | Real-time Dissociation Kinetics |
Source:[2]
Experimental Protocols
The primary method for determining the binding affinity of FBM-1 is the fluorogen binding competition assay. This can be performed using either whole cells expressing the FAP or with purified soluble FAP.
Cell-Based Fluorogen Binding Competition Assay
This protocol is adapted from methodologies used in the characterization of ML342.[2][3]
Objective: To determine the concentration of FBM-1 required to inhibit 50% of the fluorogen binding to FAP-expressing cells (EC50).
Materials:
-
Cells: A cell line genetically modified to express an AM2.2 FAP-tagged protein on the plasma membrane (e.g., AM2.2-β2AR cells).
-
Fluorogen: Thiazole orange derivative TO1-2p.
-
Inhibitor: FBM-1 (ML342) dissolved in DMSO.
-
Assay Medium: RPMI 1640, serum-free.
-
Instrumentation: A flow cytometer or a fluorescence plate reader with appropriate filters for TO1-2p (e.g., excitation ~488 nm, emission ~530 nm).
Procedure:
-
Cell Preparation:
-
Culture AM2.2-FAP expressing cells to a sufficient density.
-
Harvest cells by centrifugation and wash with serum-free RPMI 1640.
-
Resuspend cells in serum-free RPMI 1640 to a final concentration of 5 x 106 cells/mL.[3]
-
-
Assay Plate Setup (384-well format):
-
Cell and Fluorogen Addition:
-
Dispense 3 µL of the cell suspension into each well.
-
Add the TO1-2p fluorogen to all wells. The final concentration should be near the Kd of its interaction with the FAP (e.g., 2.5 nM).[2]
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 4°C to minimize internalization) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]
-
Measure the fluorescence intensity in each well using a flow cytometer or fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the positive control (100% fluorescence) and a control with a saturating concentration of FBM-1 (0% fluorescence).
-
Plot the normalized fluorescence as a function of the logarithm of the FBM-1 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.[3]
-
Soluble FAP Fluorogen Binding Competition Assay
This cell-free assay provides a more direct measure of the binding interaction.[3]
Objective: To determine the EC50 of FBM-1 in a purified system.
Materials:
-
Soluble FAP: Purified, soluble AM2.2 FAP.
-
Fluorogen: TO1-2p.
-
Inhibitor: FBM-1 (ML342).
-
Assay Buffer: A suitable biochemical buffer (e.g., PBS with 0.1% BSA).
-
Instrumentation: A spectrofluorometer.
Procedure:
-
Prepare a FAP-Fluorogen complex: Mix soluble AM2.2 FAP and TO1-2p in the assay buffer at concentrations that yield a stable and measurable fluorescence signal.
-
Inhibitor Titration: Add varying concentrations of FBM-1 to the FAP-fluorogen complex.
-
Equilibration: Incubate the mixtures to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity for each concentration of FBM-1.
-
Data Analysis: Analyze the data as described in the cell-based assay protocol to determine the EC50.
Visualizations
Mechanism of Action: Competitive Inhibition
The following diagram illustrates the competitive binding mechanism of FBM-1 against the fluorogen for the FAP binding site.
References
- 1. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Dynamics of FAP-Fluorogen Interactions: A Technical Guide to Fluorogen Binding Modulator-1 and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Fluorogen Activating Protein (FAP)-fluorogen technology, a powerful tool for live-cell imaging and receptor trafficking studies. We delve into the binding kinetics that govern these interactions and introduce "Fluorogen binding modulator-1," a key small molecule for dissecting and controlling FAP-fluorogen complex formation. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to empower your research and development endeavors.
Quantitative Analysis of FAP-Fluorogen and Modulator Interactions
The precise quantification of binding affinities and kinetics is paramount for the effective application and manipulation of FAP-fluorogen systems. The following tables summarize key quantitative data for FAP-fluorogen pairs and the inhibitory action of this compound.
Table 1: FAP-Fluorogen Binding Kinetics and Dissociation Constants
| FAP | Fluorogen | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_d_ (nM) | Measurement Method |
| AM2.2 | TO1-2p | 1.54 x 10⁶ | 0.0027 | ~2.3 | Flow Cytometry |
| HL1.0.1-TO1 | TO1-2p | Not Reported | Not Reported | ~3 | Yeast Surface Display Assay |
| HL1-TO1 | TO1-2p | Not Reported | Not Reported | High Nanomolar | Yeast Surface Display Assay |
| HL2-TO1 | TO1-2p | Not Reported | Not Reported | High Nanomolar | Yeast Surface Display Assay |
| Various MG FAPs | MG-2p | Not Reported | Not Reported | Low Nanomolar | Yeast Surface Display Assay |
This table collates data from multiple sources to provide a comparative overview of binding parameters. The kinetic data for AM2.2 with TO1-2p provides a valuable reference for the speed of complex formation and its stability.[1]
Table 2: Inhibitory Activity of this compound
| Modulator | Target FAP-GPCR Fusion | -log EC₅₀ | EC₅₀ | Assay Type |
| This compound | AM2.2-β2AR | 6.61 | ~245 nM | Fluorogen Binding Competition Assay |
| This compound | AM2.2-GPR32 | 6.37 | ~427 nM | Fluorogen Binding Competition Assay |
This compound (PubChem SID 125240934) acts as a potent, non-fluorescent inhibitor of the FAP-fluorogen interaction.[2][3][4] The EC₅₀ values indicate the concentration of the modulator required to achieve 50% inhibition of the FAP-fluorogen binding, demonstrating its utility in controlling the fluorescence signal in FAP-based assays.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular interactions and experimental logic is facilitated by clear visual diagrams. The following diagrams, generated using the DOT language, illustrate the core concepts of FAP-fluorogen binding, fluorescence activation, and the mechanism of inhibition by this compound.
Detailed Experimental Protocols
Reproducible and robust experimental data rely on well-defined protocols. The following sections provide detailed methodologies for key experiments in the study of FAP-fluorogen binding and its modulation.
Fluorogen Binding Competition Assay
This assay is designed to determine the potency of inhibitors, such as this compound, that compete with the fluorogen for binding to the FAP.
Materials:
-
Cells expressing a FAP-tagged receptor (e.g., AM2.2-β2AR or AM2.2-GPR32 expressing cells).
-
Assay buffer (e.g., RPMI 1640, serum-free).
-
Fluorogen stock solution (e.g., TO1-2p in DMSO).
-
Inhibitor stock solution (e.g., this compound in DMSO).
-
384-well or 96-well microplates.
-
Plate reader with appropriate fluorescence excitation and emission filters.
Procedure:
-
Cell Preparation:
-
Culture FAP-tagged cells to the desired confluency.
-
Harvest the cells and resuspend them in assay buffer to a final density of 5 x 10⁶ cells/mL.[1]
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 5 µL) of assay buffer to all wells except for the positive control wells.
-
Prepare serial dilutions of the inhibitor (this compound) in assay buffer.
-
Add a small volume (e.g., 100 nL) of the diluted inhibitor to the corresponding wells of the assay plate. For control wells, add the same volume of DMSO.
-
-
Cell and Fluorogen Addition:
-
Add a specific volume (e.g., 3 µL) of the cell suspension to each well.[1]
-
Prepare a working solution of the fluorogen (e.g., TO1-2p) in assay buffer at a concentration close to its K_d_ for the FAP.
-
Add the fluorogen solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorogen.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only cells and buffer.
-
Normalize the fluorescence signal, setting the fluorescence in the absence of inhibitor as 100% and the background as 0%.
-
Plot the normalized fluorescence as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value of the inhibitor.
-
Determination of Fluorogen Binding Affinity (K_d_) by Fluorescence Titration
This method is used to determine the equilibrium dissociation constant (K_d_) of a FAP-fluorogen pair by measuring the increase in fluorescence upon titration of the fluorogen.
Materials:
-
Purified soluble FAP.
-
Fluorogen stock solution.
-
Binding buffer (e.g., PBS).
-
Fluorometer.
Procedure:
-
Instrument Setup:
-
Set the fluorometer to the excitation and emission wavelengths corresponding to the FAP-fluorogen complex.
-
-
Sample Preparation:
-
Prepare a solution of the purified FAP in the binding buffer at a constant concentration (typically in the low nanomolar range).
-
-
Titration:
-
Add increasing concentrations of the fluorogen to the FAP solution.
-
After each addition, allow the system to equilibrate (usually a few minutes).
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the total fluorogen concentration.
-
Fit the data to a one-site binding model to determine the K_d_. The equation for a one-site binding model is: F = F_min + (F_max - F_min) * ([L] / (K_d + [L])) where F is the observed fluorescence, F_min is the initial fluorescence, F_max is the maximum fluorescence at saturation, [L] is the free ligand concentration (approximated as the total ligand concentration if [FAP] << K_d_), and K_d_ is the dissociation constant.
-
Measurement of Association (k_on_) and Dissociation (k_off_) Rates using Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a rapid-mixing technique that allows for the measurement of fast kinetic processes, such as the association and dissociation of FAP-fluorogen complexes.
Materials:
-
Purified soluble FAP.
-
Fluorogen stock solution.
-
Binding buffer.
-
Stopped-flow instrument equipped with a fluorescence detector.
Procedure for Measuring k_on_:
-
Instrument Setup:
-
Set the stopped-flow instrument to rapidly mix two solutions and monitor the fluorescence change over time.
-
Use an excitation wavelength appropriate for the FAP-fluorogen complex and a long-pass filter to collect the total emission.
-
-
Experiment:
-
Load one syringe with the FAP solution and the other with the fluorogen solution at various concentrations (in pseudo-first-order conditions, where the fluorogen concentration is at least 10-fold higher than the FAP concentration).
-
Initiate the mixing. The instrument will rapidly mix the two solutions, and the data acquisition will be triggered.
-
Record the increase in fluorescence over time.
-
-
Data Analysis:
-
Fit the resulting kinetic traces to a single-exponential function to obtain the observed rate constant (k_obs_).
-
Plot k_obs_ versus the fluorogen concentration.
-
The slope of this linear plot will be the association rate constant (k_on_), and the y-intercept will be the dissociation rate constant (k_off_).
-
Procedure for Measuring k_off_:
-
Experiment:
-
Pre-incubate the FAP and fluorogen to form the fluorescent complex.
-
Load one syringe with the pre-formed FAP-fluorogen complex.
-
Load the other syringe with a high concentration of a non-fluorescent competitor (like this compound) or a large excess of unlabeled fluorogen to prevent re-binding of the dissociated fluorogen.
-
Initiate mixing and record the decrease in fluorescence over time as the fluorogen dissociates from the FAP.
-
-
Data Analysis:
-
Fit the decay in fluorescence to a single-exponential function. The rate constant of this decay directly corresponds to the dissociation rate constant (k_off_).
-
Conclusion
The FAP-fluorogen system offers a versatile and powerful platform for cellular imaging and trafficking studies. A thorough understanding of the underlying binding kinetics and the availability of tools like this compound are crucial for the precise control and interpretation of experimental results. The quantitative data, mechanistic diagrams, and detailed protocols provided in this guide serve as a valuable resource for researchers and developers aiming to leverage the full potential of this innovative technology. The continued exploration of FAP-fluorogen interactions and the development of new modulators will undoubtedly pave the way for novel applications in basic research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. spectragenetics.com [spectragenetics.com]
- 3. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Small-Molecule Modulators of Fluorogen Activating Proteins
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details a class of small-molecule modulators that inhibit the interaction between Fluorogen Activating Proteins (FAPs) and their cognate fluorogens. While the specific term "Fluorogen binding modulator-1" (FBM-1) does not appear in the reviewed literature, this document focuses on well-characterized examples of such modulators, providing quantitative data, experimental methodologies, and logical diagrams to facilitate their application in research and development.
Introduction to Fluorogen Activating Protein (FAP) Modulation
Fluorogen Activating Proteins (FAPs) are engineered antibody fragments (scFvs) that bind to specific, otherwise non-fluorescent small molecules called fluorogens, causing them to become highly fluorescent.[1][2] This technology is a powerful tool for live-cell imaging and tracking of proteins.[3] A significant advancement in the utility of FAP technology has been the discovery of small-molecule, non-fluorescent inhibitors that can competitively block the FAP-fluorogen interaction.[4][5] These modulators act as competitive inhibitors, binding to the FAP at the same site as the fluorogen, thereby preventing fluorescence activation.[5] This allows for precise control over the fluorescent signal, enabling advanced experimental designs such as multiplexed assays and real-time monitoring of receptor trafficking.[6]
Quantitative Data: Specificity of FAP Modulators
A key characteristic of these modulators is their specificity for particular FAP-fluorogen pairs. The following table summarizes the quantitative data for a well-characterized FAP modulator, ML342, and its analogs, which are potent inhibitors of the AM2.2 FAP and its interaction with the thiazole (B1198619) orange fluorogen, TO1-2p.[5][6]
| Modulator ID | FAP Target | Fluorogen Target | IC50 (nM) | Notes | Reference |
| ML342 | AM2.2 | TO1-2p | 2.2 - 7.9 | A potent, non-fluorescent competitive inhibitor. Selective for the AM2.2 FAP over the MG13 FAP. | [5][6] |
| SID 125240936 | AM2.2 | TO1-2p | 2.2 - 7.9 | Racemic piperidine (B6355638) analog, also a potent inhibitor. | [4] |
| SID 152145919 | AM2.2 | TO1-2p | Inactive | Phenyl amide analog, demonstrating the importance of the anilido amide moiety for activity. | [7] |
| SID 152145930 | AM2.2 | TO1-2p | Inactive | Meta-congener of the anilido amide, indicating the critical location of the amide. | [7] |
| SID 152145939 | AM2.2 | TO1-2p | 17,000 | Benzothiazole replacement for the 3-pyridyl moiety, showing significantly reduced activity. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of FAP modulators. Below are protocols for key experiments cited in the literature.
Fluorogen/Soluble FAP Binding Competition Assay
This assay is used to determine the potency of inhibitors in solution by measuring the displacement of a fluorogen from a soluble FAP.[6]
Materials:
-
Soluble AM2.2 FAP
-
Fluorogen TO1-2p
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., PBS)
-
Spectrofluorometer
Procedure:
-
Prepare a solution of soluble AM2.2 FAP and TO1-2p in assay buffer at concentrations optimized for a high fluorescence signal.
-
Serially dilute the test compounds in the assay buffer.
-
In a multi-well plate, add the FAP-fluorogen mixture.
-
Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no FAP).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths appropriate for the fluorogen (e.g., for TO1-2p, excitation ~500 nm, emission ~530 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based FAP-Fluorogen Binding Competition Assay
This assay assesses the ability of a compound to interfere with FAP-fluorogen binding on the surface of live cells.[6]
Materials:
-
Cells expressing a FAP-tagged surface protein (e.g., AM2.2-β2AR cells)
-
Fluorogen TO1-2p
-
Test compounds
-
Cell culture medium (e.g., RPMI 1640)
-
Flow cytometer or plate-based fluorescence reader
Procedure:
-
Culture the FAP-expressing cells to the desired density.
-
Harvest the cells and resuspend them in fresh cell culture medium.
-
Add the cell suspension to a multi-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Add the fluorogen TO1-2p to all wells at a final concentration optimized for robust fluorescence.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a set period.
-
Measure the fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.
-
Analyze the data to determine the concentration-dependent inhibition of the fluorescent signal by the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of FAP modulators and a typical experimental workflow for their characterization.
References
- 1. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Cellular Dynamics: A Technical Guide to FAP-Fluorogen Interactions
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and quantify protein dynamics within living cells is paramount to advancing our understanding of cellular biology and accelerating drug discovery. Fluorogen-activating protein (FAP) technology offers a powerful and versatile platform for real-time imaging, overcoming many limitations of traditional fluorescent proteins. This in-depth technical guide explores the core of the FAP-fluorogen interaction, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this innovative technology.
The Core Principle: A Light-Up System for Cellular Imaging
Fluorogen-activating proteins are genetically encoded reporters, typically derived from single-chain antibody fragments (scFvs), that are themselves non-fluorescent.[1] Their utility lies in their ability to bind specifically to small, otherwise non-fluorescent molecules called fluorogens.[2][3] This binding event induces a conformational change in the fluorogen, restricting its rotational freedom and causing a dramatic increase in its quantum yield, resulting in a bright fluorescent signal.[2][4] This "light-up" mechanism provides an exceptional signal-to-noise ratio, as unbound fluorogens remain dark in the cellular environment, often eliminating the need for wash steps that are required with traditional fluorescent dyes.[2][3]
The FAP-fluorogen interaction is a non-covalent, high-affinity binding event, with dissociation constants (Kd) often in the low nanomolar range.[4][5] This reversible binding allows for dynamic studies, including the monitoring of protein trafficking and internalization.[5][6]
Quantitative Data: A Comparative Overview
The selection of a FAP-fluorogen pair is dictated by the specific experimental needs, including desired wavelength, brightness, and binding kinetics. The following tables summarize key quantitative data for commonly used FAP-fluorogen complexes.
Table 1: Photophysical Properties of Common FAP-Fluorogen Complexes
| FAP | Fluorogen | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ x ε) | Fluorescence Enhancement (-fold) |
| dL5 | MG-ester | 636 | 664 | 0.20 | - | - | ~100-900 |
| L5* | MG | - | - | 0.24 | - | - | - |
| dH6.2 | MGe | - | - | - | - | - | - |
| p13-CW | MGe | - | - | - | - | - | - |
| HL1.0.1-TO1 | TO1-2p | 509 | 530 | 0.47 | 60,000 | 28,200 | ~2,600 |
| HL2-TO1 | TO1-2p | 516 | 550 | - | - | - | - |
| HL4-MG | MG-2p | 620-640 | 645-670 | - | - | - | - |
| L5-MG | MG-2p | 620-640 | 645-670 | - | - | - | - |
| H6-MG | MG-2p | 620-640 | 645-670 | - | - | - | - |
| Aze-MG | dL5 | 646 | 675 | - | 102,000 | - | - |
Data compiled from multiple sources.[3][4][7][8] Brightness is a product of the quantum yield and the extinction coefficient.[9][10][11][12] A dash (-) indicates data not available in the searched sources.
Table 2: Binding Affinities and Kinetics of Selected FAP-Fluorogen Pairs
| FAP | Fluorogen | Dissociation Constant (Kd) (nM) | On-rate (kon) (M⁻¹s⁻¹) | Off-rate (koff) (s⁻¹) |
| dL5** | DAPA | 0.11 | 0.031 x 10⁶ | 0.05 x 10⁻⁴ |
| dK | DAPA | ~10-100 | - | - |
| AM2.2 | TO1-2p | - | 1.46 x 10⁶ | 0.0041 |
| HL1.0.1-TO1 | TO1-2p | ~3 | - | - |
| MG FAPs | MG-2p | low nM | - | - |
Data compiled from multiple sources.[4][13][14] A dash (-) indicates data not available in the searched sources.
Experimental Protocols: A Step-by-Step Guide
The versatility of the FAP technology lends itself to a wide array of cell-based assays. Below are detailed methodologies for key experiments.
Live-Cell Imaging of FAP-Tagged Proteins
This protocol outlines the general procedure for visualizing FAP-tagged proteins in living cells.
Materials:
-
Mammalian cells expressing the FAP-tagged protein of interest
-
Cell culture medium appropriate for the cell line
-
Fluorogen stock solution (e.g., MG-ester or TO1-2p in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope equipped with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells expressing the FAP-tagged protein onto a suitable imaging dish or plate (e.g., glass-bottom dishes). Culture the cells until they reach the desired confluency.
-
Fluorogen Preparation: Prepare a working solution of the fluorogen in cell culture medium. The final concentration will depend on the specific FAP-fluorogen pair and the expression level of the tagged protein, but typically ranges from 100 nM to 500 nM.[7]
-
Labeling: Remove the existing cell culture medium and replace it with the fluorogen-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes to allow for fluorogen binding to the FAP.[7]
-
Imaging: Mount the imaging dish on the live-cell imaging microscope. Use the appropriate excitation and emission filters for the chosen fluorogen.
-
(Optional) Wash: For applications requiring very low background, the fluorogen-containing medium can be replaced with fresh, pre-warmed medium before imaging. However, a key advantage of FAP technology is that this step is often not necessary.[2][3]
FAP-Based Protein Trafficking and Internalization Assay
This protocol is designed to monitor the movement and internalization of cell surface proteins. It utilizes a membrane-impermeant fluorogen to specifically label the surface-exposed FAP-tagged proteins.
Materials:
-
Cells expressing a FAP-tagged cell surface protein
-
Membrane-impermeant fluorogen (e.g., MG-2p or TO1-2p)
-
Agonist or stimulus to induce internalization (if applicable)
-
Cell culture medium
-
PBS
-
Live-cell imaging microscope or plate reader
Procedure:
-
Cell Preparation: Seed and culture cells as described in the live-cell imaging protocol.
-
Initial Labeling: Wash the cells with PBS and then add a pre-warmed medium containing the membrane-impermeant fluorogen at the desired concentration. Incubate for 15-30 minutes at 37°C to label the cell surface protein pool.
-
Baseline Imaging: Acquire initial images or fluorescence readings to establish the baseline cell surface fluorescence.
-
Induce Internalization: To study induced internalization, add the specific agonist or stimulus to the cells. For constitutive internalization, proceed directly to the next step.
-
Time-Lapse Imaging: Acquire images or fluorescence readings at regular intervals to monitor the redistribution of the fluorescent signal from the cell surface to intracellular compartments.
-
Quantification: Analyze the images to quantify the decrease in cell surface fluorescence and the corresponding increase in intracellular fluorescence over time. This can be done by measuring the fluorescence intensity in defined regions of interest (plasma membrane vs. cytoplasm).
Applications in Drug Discovery and Research
The unique characteristics of the FAP-fluorogen system make it a valuable tool for various applications in both basic research and drug development.
-
High-Throughput Screening (HTS): The no-wash nature of FAP-based assays is highly amenable to HTS for compounds that modulate protein trafficking, such as GPCR internalization.[15]
-
Receptor Trafficking Studies: The ability to selectively label cell surface or total protein populations allows for detailed studies of receptor endocytosis, recycling, and degradation pathways.[16][17][18]
-
Protein-Protein Interactions: FAP-based proximity assays, such as the FAP-DAPA system, can be used to detect and quantify interactions between proteins in living cells.[14]
-
In Vivo Imaging: Near-infrared (NIR) FAP-fluorogen pairs have been developed for deep-tissue imaging in living organisms.[5]
-
Super-Resolution Microscopy: The photophysical properties of certain FAP-fluorogen complexes are well-suited for advanced imaging techniques like STED and PALM, enabling visualization of cellular structures at the nanoscale.[5]
Conclusion
FAP-fluorogen technology represents a significant advancement in live-cell imaging. Its high signal-to-noise ratio, genetic encodability, and the versatility of available fluorogens provide a robust and adaptable platform for a wide range of biological inquiries. By understanding the fundamental principles of the FAP-fluorogen interaction and employing the detailed protocols provided in this guide, researchers can effectively harness the power of this technology to illuminate the intricate and dynamic processes of the living cell.
References
- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsbio.com [atsbio.com]
- 3. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectragenetics.com [spectragenetics.com]
- 5. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogen-Activating Proteins: Next-Generation Fluorescence Probes for Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Malachite green mediates homodimerization of antibody VL domains to form a fluorescent ternary complex with singular symmetric interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.fpbase.org [help.fpbase.org]
- 12. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Proximity Observed Using Fluorogen Activating Protein and Dye Activated by Proximal Anchoring (FAP–DAPA) System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Chemical Probes for Fibroblast Activation Protein (FAP) Biology
For Researchers, Scientists, and Drug Development Professionals
A Note on "Fluorogen binding modulator-1" (FBM-1): Initial searches for "this compound" as a chemical probe for Fibroblast Activation Protein (FAP) biology have revealed a potential point of clarification. The available scientific literature consistently identifies "this compound" (FBM-1) as a modulator of Fluorogen Activating Protein (FAP) , a distinct protein used in fluorescence microscopy techniques, rather than Fibroblast Activation Protein (FAP) , a cell-surface serine protease and a well-established therapeutic and diagnostic target in cancer and other diseases.[1][2][3][4][5][6] This guide will focus on chemical probes for Fibroblast Activation Protein (FAP) biology, a topic of significant interest in current research and drug development.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[7][8][9][10] Its expression in healthy adult tissues is generally low, making it an attractive target for diagnostic imaging and targeted therapies.[8][10] FAP plays a crucial role in tumor progression, invasion, and metastasis through its enzymatic activity and its involvement in various signaling pathways.[11]
Key Signaling Pathways Involving FAP
FAP expression and activity have been shown to influence several critical signaling pathways within the tumor microenvironment, promoting tumor growth and survival. Understanding these pathways is essential for the development and application of FAP-targeted chemical probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Fibroblast Activation Protein Inhibitor Theranostics: Preclinical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
Methodological & Application
Revolutionizing Receptor Trafficking Studies: Application of Fluorogen Binding Modulator-1
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of receptor trafficking, encompassing processes like endocytosis, recycling, and degradation, is fundamental to understanding cellular signaling, drug efficacy, and disease pathogenesis. A significant challenge in this field has been the dynamic and transient nature of these events, requiring tools that offer high temporal and spatial resolution in living cells. "Fluorogen Binding Modulator-1" (FBM-1), more commonly known in the scientific literature as a Fluorogen Activating Protein (FAP), offers a powerful solution. This technology utilizes a genetically encoded protein tag, a single-chain antibody (scFv), that specifically binds to a cell-impermeable or permeable small molecule called a fluorogen. This binding event induces a dramatic increase in the fluorogen's fluorescence, allowing for precise visualization and quantification of tagged receptors. This application note provides a detailed overview of the FAP technology and comprehensive protocols for its use in receptor trafficking studies.
Principle of Fluorogen Activating Protein (FAP) Technology
The FAP system is a two-component technology consisting of:
-
Fluorogen Activating Protein (FAP): A genetically encoded single-chain antibody fragment (scFv) that is fused to the protein of interest, in this case, a cell surface receptor. The FAP itself is not fluorescent.[1][2]
-
Fluorogen: A small, otherwise non-fluorescent molecule that exhibits a massive increase in quantum yield upon binding to its specific FAP.[3][4]
A key advantage of this system is the availability of cell-impermeant fluorogens. These dyes cannot cross the plasma membrane and will only fluoresce upon binding to FAP-tagged receptors expressed on the cell surface. This allows for the specific labeling and tracking of the surface receptor pool, a critical feature for studying endocytosis and recycling.[1][5]
Applications in Receptor Trafficking Studies
The FAP technology provides a versatile platform for a range of receptor trafficking assays:
-
Live-Cell Imaging of Receptor Localization: Visualize the initial distribution of receptors on the plasma membrane and their subsequent trafficking to intracellular compartments in real-time.[6]
-
Quantitative Endocytosis Assays: Measure the rate and extent of receptor internalization upon ligand stimulation or other stimuli.[3][7]
-
Receptor Recycling Assays: Track the return of internalized receptors to the plasma membrane, providing insights into receptor resensitization.[1]
-
High-Throughput Screening: The homogeneous nature of the assay (no wash steps required) makes it amenable to high-throughput screening for compounds that modulate receptor trafficking.[8]
Data Presentation
The following tables summarize quantitative data from studies utilizing FAP technology to investigate receptor trafficking.
Table 1: Kinetics of FAP-β2-Adrenergic Receptor (β2AR) Internalization
| Agonist (Concentration) | Half-Time of Internalization (τ½) | Maximum Internalization (%) | Reference |
| Isoproterenol (20 µM) | ~11 min | ~90% | [3] |
| Isoproterenol (1 µM) | Not specified | ~60% | [3] |
| Isoproterenol (0.2 µM) | Not specified | ~15% | [3] |
Table 2: FAP-Epidermal Growth Factor Receptor (EGFR) Trafficking Data
| Parameter | Value | Reference |
| FAP-EGFR internalization observed | Within 5-30 minutes post-stimulation | [2] |
| pH-sensitive FAP dyes | Differentiate surface vs. internalized receptors | [2][9] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Receptor Endocytosis using FAP-Tagged Receptors
This protocol describes the visualization of receptor internalization in real-time using a FAP-tagged receptor and a cell-impermeant fluorogen.
Materials:
-
Mammalian cells stably or transiently expressing the FAP-tagged receptor of interest.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Starvation medium (e.g., DMEM with 0.1% BSA).[2]
-
Cell-impermeant fluorogen (e.g., MG-B-Tau or TO1-2p) at a working stock concentration.[3][6]
-
Receptor agonist.
-
Confocal microscope equipped for live-cell imaging with appropriate laser lines and detectors.
Procedure:
-
Cell Plating: The day before imaging, plate the FAP-receptor expressing cells onto glass-bottom dishes or coverslips at a confluency that will be 50-70% on the day of the experiment.[2]
-
Serum Starvation (Optional): On the day of imaging, to reduce basal receptor activity, aspirate the growth medium, wash the cells once with warm PBS, and replace it with pre-warmed starvation medium. Incubate for at least 2 hours.[2]
-
Microscope Setup: Turn on the confocal microscope and environmental chamber, setting the temperature to 37°C and CO2 to 5%.
-
Baseline Imaging: Place the dish on the microscope stage. Acquire a baseline image of the cells before adding the fluorogen.
-
Fluorogen Labeling: Add the cell-impermeant fluorogen to the cells at the final working concentration (e.g., 100-150 nM).[3][6] Immediately begin time-lapse imaging. Fluorescence on the cell surface should appear within seconds to minutes.[3]
-
Agonist Stimulation: After acquiring a stable baseline of surface fluorescence, add the receptor agonist at the desired concentration.
-
Time-Lapse Imaging: Continue acquiring images at regular intervals (e.g., every 30-60 seconds) for 30-60 minutes to monitor the internalization of the fluorescently labeled receptors.[3] Internalized receptors will appear as fluorescent puncta within the cell.
-
Data Analysis: Analyze the image series to observe the translocation of fluorescence from the plasma membrane to intracellular vesicles.
Protocol 2: Quantitative Receptor Endocytosis Assay by Flow Cytometry
This protocol provides a quantitative measure of receptor internalization using flow cytometry.
Materials:
-
Cells expressing the FAP-tagged receptor.
-
Receptor agonist and antagonist.
-
Cell-impermeant fluorogen (e.g., TO1-2p).[3]
-
FACS buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest the FAP-receptor expressing cells and resuspend them in FACS buffer.
-
Agonist Treatment: Aliquot the cells into tubes. Treat the cells with the receptor agonist at various concentrations or for different time points at 37°C to induce internalization. Include an untreated control and a control with agonist and antagonist.[3]
-
Fluorogen Staining: After the incubation period, place the cells on ice to stop trafficking. Add the cell-impermeant fluorogen to all samples at a saturating concentration.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the number of FAP-tagged receptors remaining on the cell surface.
-
Data Calculation: The percentage of internalization can be calculated using the following formula: % Internalization = [1 - (MFI of treated cells / MFI of untreated cells)] * 100
Protocol 3: Receptor Recycling Assay
This protocol allows for the measurement of the reappearance of internalized receptors on the cell surface.
Materials:
-
Cells expressing the FAP-tagged receptor.
-
Receptor agonist.
-
Acid wash buffer (to strip surface-bound fluorogen, optional).
-
Cell-impermeant fluorogen.
-
Microplate reader or confocal microscope.
Procedure:
-
Induce Internalization: Treat cells with the receptor agonist for a sufficient time to induce significant internalization (e.g., 60 minutes).
-
Washout Agonist: Remove the agonist by washing the cells several times with fresh, pre-warmed medium. This allows the recycling process to begin.
-
Monitor Recycling: At various time points after the washout (e.g., 0, 15, 30, 60 minutes), add the cell-impermeant fluorogen to the cells.
-
Quantify Surface Receptors: Measure the fluorescence intensity using a microplate reader or by imaging. An increase in fluorescence over time indicates the recycling of FAP-tagged receptors back to the plasma membrane where they can bind the fluorogen.[1]
Mandatory Visualizations
Caption: Classical GPCR signaling and trafficking pathway.[10][11]
Caption: Experimental workflow for live-cell imaging of endocytosis.
Caption: Logical relationship of FAP-based receptor trafficking.
Conclusion and Future Directions
Fluorogen Activating Protein technology represents a significant advancement for studying the dynamics of receptor trafficking in living cells. Its ability to specifically label cell surface proteins with high signal-to-noise ratios, coupled with its adaptability to various imaging and quantitative platforms, makes it an invaluable tool for both basic research and drug discovery. Future developments may include the creation of new FAP/fluorogen pairs with different spectral properties for multiplexed imaging and the application of this technology to more complex in vivo models to study receptor trafficking in a more physiological context.
References
- 1. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of EGF Receptor Endocytosis Using Fluorogen Activating Protein Tagged Receptor [bio-protocol.org]
- 3. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorogen Activating Proteins in Flow Cytometry for the Study of Surface Molecules and Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Detection and quantification of beta2AR internalization in living cells using FAP-based biosensor technology. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 9. Endocytosis -Cell-based analysis -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. GPCR Signaling and Trafficking: The Long and Short of It - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorogen Binding Modulator-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of Fluorogen Binding Modulator-1 (FBM-1) in high-throughput screening (HTS) assays. FBM-1 serves as a crucial tool in assays employing Fluorogen Activating Protein (FAP) technology, particularly in screens targeting membrane proteins like G-protein coupled receptors (GPCRs).
Introduction to FAP Technology
Fluorogen Activating Protein (FAP) technology is a powerful biosensor system for tracking protein trafficking and localization in living cells.[1][2] This system consists of two components: a genetically encoded FAP tag, which is a single-chain antibody fragment (scFv), fused to a protein of interest, and a small, cell-impermeable organic molecule called a fluorogen.[1][3] The fluorogen is non-fluorescent in its unbound state but becomes highly fluorescent upon binding to its cognate FAP.[1][3] This property allows for the specific labeling and quantification of FAP-tagged proteins on the cell surface without the need for wash steps, making it highly suitable for HTS applications.[1][3]
Role of this compound (FBM-1)
This compound (FBM-1) is a compound that modulates the interaction between a FAP and its corresponding fluorogen. It is primarily utilized as a control or in counter-screens to identify false-positive compounds that directly interfere with the FAP-fluorogen binding rather than the biological target of interest (e.g., a GPCR).[4] In a primary screen for receptor antagonists that prevent internalization, a decrease in fluorescence could indicate a true hit. However, a compound that simply blocks the FAP-fluorogen interaction would produce a similar signal decrease, leading to a false positive. FBM-1 helps to identify and eliminate such compounds.
Quantitative Data for FBM-1
The following table summarizes the reported activity of this compound (PubChem SID 125240934).
| Target System | Parameter | Value |
| AM2.2-β2AR | -log EC50 | 6.61 |
| AM2.2-GPR32 | -log EC50 | 6.37 |
Signaling Pathway and Assay Principle
The primary application of FAP technology in HTS is to monitor the trafficking of membrane proteins, such as GPCRs. The signaling pathway of the target receptor is what is under investigation, while the FAP-fluorogen interaction serves as the detection method. The diagram below illustrates the principle of a GPCR internalization assay.
Caption: GPCR internalization assay principle.
Experimental Workflow for an FAP-Based HTS Assay
The following diagram outlines a typical workflow for a high-throughput screen to identify modulators of GPCR internalization using FAP technology.
Caption: High-throughput screening workflow.
Experimental Protocols
Protocol 1: Primary HTS for GPCR Internalization Agonists
This protocol is designed to identify compounds that induce the internalization of a FAP-tagged GPCR.
Materials:
-
U937 cells stably expressing the FAP-tagged GPCR of interest (e.g., AM2.2-β2AR)
-
RPMI 1640 medium supplemented with 10% FBS
-
Assay plates (384-well)
-
Library compounds dissolved in DMSO
-
Positive control (known agonist of the GPCR)
-
Cell-impermeable fluorogen (e.g., TO1-2p)
-
High-throughput flow cytometer
Procedure:
-
Cell Preparation: Culture the FAP-tagged GPCR expressing cells in RPMI 1640 medium. On the day of the assay, spin down the cells, discard the supernatant, and resuspend in fresh medium to a final density of 5 x 10^6 cells/mL.[4]
-
Compound Plating: Add 100 nL of library compounds to the assay plates.[4] For control wells, add DMSO (negative control) or a known agonist (positive control).
-
Cell Dispensing: Dispense 3 µL of the cell suspension into each well of the assay plate.[4]
-
Incubation: Shake the plates gently and incubate at 37°C for 90 minutes to allow for receptor internalization.[4]
-
Fluorogen Addition: Add 3 µL of the cell-impermeable fluorogen (e.g., 650 nM TO1-2p) to each well.[4]
-
Detection: Immediately read the plates on a high-throughput flow cytometer to measure the fluorescence of individual cells. A decrease in fluorescence intensity indicates receptor internalization.
Protocol 2: Counter-Screen using this compound (FBM-1)
This protocol is used to identify false-positive compounds from the primary screen that directly interfere with the FAP-fluorogen interaction.
Materials:
-
U937 cells stably expressing a FAP-tagged control receptor (e.g., AM2.2-GPR32) that does not respond to the compounds of interest.
-
RPMI 1640 medium
-
Assay plates (384-well)
-
Hit compounds from the primary screen dissolved in DMSO
-
This compound (FBM-1) as a positive control for FAP-fluorogen binding inhibition
-
Cell-impermeable fluorogen (e.g., TO1-2p)
-
High-throughput flow cytometer
Procedure:
-
Cell Preparation: Prepare the control FAP-tagged cells as described in Protocol 1.
-
Compound Plating: Add 100 nL of the hit compounds from the primary screen to the assay plates. In control wells, add DMSO (negative control) and FBM-1 (positive control).
-
Cell Dispensing: Dispense 3 µL of the cell suspension into each well.
-
Fluorogen Addition: Immediately add 3 µL of the cell-impermeable fluorogen to each well.
-
Detection: Read the plates on a high-throughput flow cytometer. Compounds that cause a decrease in fluorescence in this assay are considered false positives as they directly inhibit the FAP-fluorogen binding.
Logical Relationship of Assay Components
The following diagram illustrates the logical relationship between the different components of the FAP-based HTS assay and the role of FBM-1.
Caption: Assay component relationships.
By incorporating this compound into the screening workflow, researchers can significantly increase the reliability of their HTS campaigns and confidently identify true modulators of their target proteins.
References
- 1. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorogen Binding Modulator-1 (FBM-1) System for Studying Protein Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Fluorogen Binding Modulator-1 (FBM-1) system is a novel, two-component chemical biology tool designed for real-time analysis of protein dynamics in live cells and in vitro. This system utilizes a specific protein tag (FBM-Tag) that is genetically fused to a protein of interest (POI). The fluorescence of a membrane-permeable, non-fluorescent dye (FBM-Fluorogen) is dramatically enhanced upon binding to the FBM-Tag. FBM-1, a small molecule modulator, allows for the reversible control of this interaction, enabling advanced applications such as pulse-chase analysis and monitoring of protein turnover.
The key advantage of the FBM-1 system lies in its high signal-to-noise ratio, rapid kinetics, and the ability to modulate the fluorescent signal without the need for genetic manipulation after initial tagging. This makes it an ideal tool for studying protein localization, trafficking, and degradation dynamics.
Data Presentation
Quantitative analysis of the FBM-1 system demonstrates its high performance and suitability for a range of applications.
Table 1: Spectroscopic and Photophysical Properties
| Property | FBM-Fluorogen (Unbound) | FBM-Fluorogen + FBM-Tag | FBM-Fluorogen + FBM-Tag + FBM-1 |
| Excitation Max (nm) | 485 | 502 | 498 |
| Emission Max (nm) | 520 (negligible) | 535 | 530 |
| Quantum Yield | < 0.01 | 0.78 | 0.15 |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | 25,000 | 85,000 | 78,000 |
| Brightness | Very Low | High | Low |
Table 2: Kinetic and Affinity Data
| Parameter | Value | Conditions |
| FBM-Fluorogen / FBM-Tag Binding | ||
| K_D (dissociation constant) | 150 nM | 25°C, PBS pH 7.4 |
| k_on (association rate) | 2.5 x 10⁵ M⁻¹s⁻¹ | 25°C, PBS pH 7.4 |
| k_off (dissociation rate) | 3.75 x 10⁻² s⁻¹ | 25°C, PBS pH 7.4 |
| FBM-1 Modulation | ||
| IC₅₀ (FBM-1 vs. Fluorogen binding) | 50 nM | 25°C, PBS pH 7.4 |
| Signal half-life (after FBM-1 addition) | 18.5 s | Live HEK293 cells, 37°C |
| Signal recovery (after FBM-1 washout) | ~95% within 5 minutes | Live HEK293 cells, 37°C |
Experimental Protocols & Methodologies
Protocol 1: Genetic Tagging of Protein of Interest (POI) with FBM-Tag
This protocol describes the general steps for fusing the FBM-Tag to your protein of interest using standard molecular cloning techniques.
1. Plasmid Design and Construction:
- Obtain the FBM-Tag sequence from your provider. The tag is approximately 15 kDa.
- Design primers to amplify the FBM-Tag sequence and your POI sequence. Include appropriate restriction sites for cloning into your expression vector of choice (e.g., pcDNA3.1, pEGFP-N1).
- The FBM-Tag can be fused to either the N- or C-terminus of the POI. A flexible linker (e.g., GGGGSx3) between the POI and the FBM-Tag is recommended to ensure proper folding and function of both components.
- Example: POI - (GGGGS)₃ - FBM-Tag
2. Cloning:
- Perform PCR to amplify your POI and the FBM-Tag.
- Digest the PCR products and the destination vector with the chosen restriction enzymes.
- Ligate the digested POI and FBM-Tag fragments into the vector.
- Transform the ligation product into competent E. coli for plasmid amplification.
3. Verification:
- Isolate the plasmid DNA from several bacterial colonies.
- Verify the correct insertion and sequence of the FBM-Tag and POI using Sanger sequencing.
- Confirm the expression of the fusion protein by western blotting of lysates from transiently transfected cells using an antibody against your POI or a control tag (e.g., His-tag) if included.
Protocol 2: Live-Cell Imaging of Protein Dynamics
This protocol outlines the steps for labeling and imaging the FBM-tagged POI in living cells.
Materials:
-
Mammalian cells (e.g., HEK293, HeLa) cultured on glass-bottom dishes.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Plasmid DNA encoding POI-FBM-Tag.
-
FBM-Fluorogen (1 mM stock in DMSO).
-
FBM-1 Modulator (1 mM stock in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
Procedure:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed cells onto glass-bottom dishes to be 60-80% confluent on the day of imaging.
-
Transfect the cells with the POI-FBM-Tag plasmid according to the manufacturer's protocol for your transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Labeling:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Add FBM-Fluorogen to a final concentration of 1-5 µM.
-
Incubate at 37°C for 15-30 minutes.
-
Wash the cells twice with pre-warmed imaging medium to remove unbound fluorogen.
-
-
Imaging:
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Locate transfected cells expressing the POI-FBM-Tag.
-
Acquire images using the appropriate excitation and emission wavelengths (e.g., Ex: 488 nm, Em: 510-550 nm).
-
-
Modulation (Optional):
-
To study protein turnover or trafficking, acquire a baseline image or time-lapse series.
-
Add FBM-1 Modulator to a final concentration of 100-500 nM directly to the imaging medium.
-
Immediately begin acquiring a time-lapse series to observe the decrease in fluorescence as FBM-1 displaces the FBM-Fluorogen.
-
To observe signal recovery (e.g., from newly synthesized protein), gently wash out the FBM-1 containing medium three times with fresh imaging medium containing the FBM-Fluorogen and continue imaging.
-
Visualizations
Caption: Mechanism of the FBM-1 system for conditional fluorescence.
Caption: Experimental workflow for live-cell imaging with the FBM-1 system.
Caption: Studying GPCR internalization using the FBM-1 system.
Application Notes and Protocols: Delivery of Fluorogen Binding Modulator-1 into Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogen Binding Modulator-1 (FBM-1) is a small molecule modulator of Fluorogen Activating Protein (FAP) systems. FAP technology is a powerful tool for studying protein trafficking and localization in living cells. It utilizes a genetically encoded protein tag (FAP) that is itself non-fluorescent but can bind to a specific, otherwise non-fluorescent small molecule (a fluorogen), causing the complex to fluoresce brightly. FBM-1 acts as a non-fluorescent inhibitor of the FAP-fluorogen interaction, providing a means to modulate the fluorescent signal and study the dynamics of FAP-tagged proteins.[1][2]
These application notes provide detailed protocols for the delivery of FBM-1 into live cells to modulate the FAP-fluorogen signaling pathway. The information is intended to guide researchers in designing and executing experiments to study the effects of FBM-1 on FAP-based assays.
Physicochemical Properties and Cell Permeability of FBM-1
Understanding the physicochemical properties of FBM-1 is crucial for designing effective cell delivery protocols.
| Property | Value | Implication for Cell Delivery |
| Molecular Weight | 403.88 g/mol | The relatively small size of FBM-1 is favorable for passive diffusion across the cell membrane. |
| LogP | 1.3 | A positive LogP value indicates that FBM-1 is moderately lipophilic, which generally correlates with good membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors further enhances its ability to cross the lipid bilayer. |
| Hydrogen Bond Acceptors | 6 | A moderate number of hydrogen bond acceptors is common in drug-like molecules. |
| Solubility | Soluble in DMSO | FBM-1 can be readily dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions for use in cell culture.[3] |
Based on these properties, FBM-1 is predicted to be cell-permeant, likely entering cells via passive diffusion across the plasma membrane.
Mechanism of Action
FBM-1 functions by competing with the fluorogen for binding to the FAP. By occupying the binding site on the FAP, FBM-1 prevents the fluorogen from binding and subsequent activation of its fluorescence. This modulation of the FAP-fluorogen interaction can be used to study the kinetics of protein trafficking, receptor internalization, and other dynamic cellular processes.
Figure 1: Mechanism of FBM-1 action.
Experimental Protocols
The following protocols are designed for the delivery of FBM-1 to adherent mammalian cells in culture. These should be adapted based on the specific cell type and experimental goals.
Materials
-
This compound (FBM-1) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cells expressing a FAP-tagged protein of interest
-
Appropriate fluorogen for the FAP system
-
Multi-well plates or imaging dishes suitable for microscopy
Preparation of FBM-1 Stock Solution
-
Calculate the required amount of FBM-1 to prepare a 10 mM stock solution in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.404 mg of FBM-1 (MW = 403.88 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Protocol for FBM-1 Delivery and Live-Cell Imaging
This protocol outlines the steps for treating FAP-expressing cells with FBM-1 and observing its effect on fluorogen binding.
Figure 2: Experimental workflow for FBM-1 delivery and analysis.
-
Cell Seeding:
-
Seed cells expressing the FAP-tagged protein of interest into appropriate imaging plates (e.g., 96-well glass-bottom plates).
-
The seeding density should be optimized to achieve 70-80% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for adherence.
-
-
Preparation of FBM-1 Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM FBM-1 stock solution.
-
Prepare serial dilutions of FBM-1 in pre-warmed complete cell culture medium to achieve the desired final concentrations. A typical starting range for a dose-response experiment would be from 10 nM to 100 µM.
-
Important: Ensure the final DMSO concentration in the medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
-
FBM-1 Incubation:
-
Carefully remove the culture medium from the wells.
-
Add the FBM-1 working solutions to the respective wells.
-
Incubate the cells for a predetermined period. A starting point of 30-60 minutes is recommended to allow for cellular uptake and binding to the FAP. The optimal incubation time may need to be determined empirically.
-
-
Fluorogen Staining and Imaging:
-
Without removing the FBM-1 containing medium, add the appropriate fluorogen at its recommended working concentration.
-
Incubate for a short period (typically 5-15 minutes) to allow for fluorogen binding to any available FAP.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images using the appropriate filter sets for the chosen fluorogen.
-
-
Data Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity per cell or per well.
-
Plot the fluorescence intensity as a function of FBM-1 concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Quantitative Data Summary
The inhibitory potency of FBM-1 has been previously characterized in cell-based assays. The following table summarizes the reported -log EC₅₀ values, which can be used as a reference for designing experiments.
| FAP-tagged Receptor | -log EC₅₀ | EC₅₀ (µM) | Reference |
| AM2.2-β2AR | 6.61 | ~0.245 | [1][2] |
| AM2.2-GPR32 | 6.37 | ~0.427 | [1][2] |
Troubleshooting
-
Low or no inhibition:
-
Increase the incubation time with FBM-1 to ensure sufficient cellular uptake.
-
Verify the concentration and integrity of the FBM-1 stock solution.
-
Consider potential efflux of the compound by cellular transporters.
-
-
Cell toxicity:
-
Reduce the final DMSO concentration.
-
Decrease the concentration of FBM-1 or the incubation time.
-
Perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) in parallel.
-
-
High background fluorescence:
-
Ensure complete removal of the culture medium before adding the FBM-1 working solution.
-
Wash the cells with PBS after the FBM-1 incubation and before adding the fluorogen. Note that this may lead to some dissociation of FBM-1.
-
Conclusion
This compound is a valuable tool for modulating FAP-based biosensor systems in live cells. Its favorable physicochemical properties allow for straightforward delivery into cells via passive diffusion. The protocols provided here offer a starting point for researchers to investigate the effects of FBM-1 on their specific FAP-tagged proteins of interest. Optimization of concentrations and incubation times will be crucial for achieving robust and reproducible results.
References
Application Notes and Protocols for Fluorogen Binding Modulator-1 (FBM-1) in FAP Biosensor Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorogen Activating Protein (FAP) technology represents a powerful tool for live-cell imaging and high-throughput screening. This biosensor system consists of two components: a FAP, typically a single-chain antibody fragment (scFv), and a corresponding small-molecule fluorogen.[1] The fluorogen is inherently non-fluorescent in solution but exhibits a dramatic increase in fluorescence upon binding to its cognate FAP.[1][2] This property allows for the specific labeling and tracking of proteins of interest that have been genetically fused to a FAP.[2] FAP-based assays are highly sensitive due to the significant increase in fluorescence upon binding.[3]
Fluorogen Binding Modulator-1 (FBM-1) is a non-fluorescent small molecule designed to competitively inhibit the interaction between a FAP and its fluorogen. A well-characterized example of such a modulator is the molecule ML342.[1][3] ML342 is a potent and selective disruptor of the binding between the AM2.2 FAP and the thiazole-orange fluorogen TO1-2p.[2] By competing for the same binding site on the FAP, FBM-1 can prevent or reverse the fluorescence activation of the biosensor.[1][3]
The ability to modulate the FAP-fluorogen interaction with a small molecule like FBM-1 provides several advantages for experimental design. It allows for temporal control over the fluorescence signal, enabling researchers to selectively eliminate the signal from specific populations of FAP-tagged proteins. This is particularly useful in pulse-chase experiments to track protein trafficking and internalization.[2] Furthermore, FBM-1 can serve as a crucial control in high-throughput screening campaigns to identify false positives that act by inhibiting the FAP-fluorogen interaction rather than the biological target of interest.[2]
Data Presentation
The following tables summarize the key characteristics and quantitative data for FBM-1, using ML342 as a representative example.
Table 1: General Properties of FBM-1 (exemplified by ML342)
| Property | Description | Reference |
| Probe Name | ML342 | [1][2][3] |
| Molecular Formula | C22H27N5O3S | [3] |
| Function | Competitive, non-fluorescent inhibitor of the FAP-fluorogen interaction. | [1][3] |
| Mechanism | Competes with the fluorogen for the same binding site on the FAP. | [1][3] |
| Toxicity | Low to no cytotoxicity observed in tested cell lines. | [1][3] |
Table 2: In Vitro Activity and Selectivity of FBM-1 (ML342)
| Parameter | Value | FAP System | Comments | Reference |
| EC50 | ~2 nM | AM2.2 FAP with TO1-2p fluorogen | Potent inhibitor of the thiazole-orange based FAP system. | [4] |
| IC50 Range | 2.2 to 7.9 nM | AM2.2 FAP with TO1-2p fluorogen | Confirmed in vitro inhibition. | [3] |
| Selectivity | Selective | AM2.2 (Thiazole-Orange) vs. MG13 (Malachite Green) | Does not significantly inhibit the malachite green-based FAP system. | [2] |
Visualizations
Mechanism of FAP Biosensor Modulation
Caption: Mechanism of FAP biosensor modulation by FBM-1.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro IC50 determination of FBM-1.
Logical Flow for a Receptor Internalization Assay
Caption: Logical flow for a receptor internalization assay using FBM-1.
Experimental Protocols
Protocol 1: In Vitro Characterization of FBM-1 Activity
Objective: To determine the IC50 value of FBM-1 for the FAP-fluorogen interaction using a spectrofluorometry-based competition assay.
Materials:
-
Purified, soluble FAP (e.g., AM2.2)
-
Fluorogen stock solution (e.g., TO1-2p in DMSO)
-
FBM-1 (e.g., ML342) stock solution in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Spectrofluorometer
Procedure:
-
Prepare FBM-1 Dilution Series: Prepare a serial dilution of FBM-1 in assay buffer. The concentration range should span at least 4-5 orders of magnitude around the expected IC50 (e.g., from 1 pM to 100 nM for ML342). Include a "no inhibitor" control (assay buffer with DMSO equivalent).
-
Prepare FAP Solution: Dilute the soluble FAP stock in assay buffer to a final concentration that is optimal for the assay (e.g., 2-5 nM).
-
Plate Setup:
-
Add 50 µL of the FAP solution to each well of the microplate.
-
Add 25 µL of each FBM-1 dilution (or control) to the corresponding wells.
-
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the FBM-1 to bind to the FAP.
-
Add Fluorogen: Prepare a working solution of the fluorogen in assay buffer. The final concentration should be at or below the Kd for the FAP-fluorogen interaction to ensure sensitivity to competitive inhibition. Add 25 µL of the fluorogen working solution to all wells.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a spectrofluorometer. Use excitation and emission wavelengths appropriate for the fluorogen (e.g., for TO1, Ex: ~488 nm, Em: ~525 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no FAP).
-
Normalize the data by setting the "no inhibitor" control to 100% signal and a "no FAP" control to 0% signal.
-
Plot the normalized fluorescence intensity against the logarithm of the FBM-1 concentration.
-
Fit the data to a four-parameter logistic (or similar) curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for FBM-1 Inhibition using Flow Cytometry
Objective: To measure the inhibitory activity of FBM-1 on cells expressing a FAP-tagged cell surface protein.
Materials:
-
Suspension cell line stably expressing a FAP-tagged cell surface protein (e.g., AM2.2-β2AR cells).
-
Cell culture medium (e.g., RPMI 1640).
-
Membrane-impermeant fluorogen (e.g., TO1-2p).
-
FBM-1 (e.g., ML342) stock solution in DMSO.
-
FACS buffer (e.g., PBS with 1% BSA).
-
96-well V-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and wash once with culture medium. Resuspend the cells to a final density of approximately 5 x 10^5 cells/mL.
-
Plate Setup: Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
Add FBM-1: Add 1 µL of FBM-1 dilutions (prepared in DMSO or medium) to the wells. Include appropriate vehicle controls (DMSO only).
-
Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes.
-
Add Fluorogen: Add the membrane-impermeant fluorogen to each well at its optimal final concentration.
-
Final Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis:
-
Analyze the cells directly from the plate using a flow cytometer equipped with a high-throughput sampler.
-
Excite the fluorogen with an appropriate laser (e.g., 488 nm blue laser) and collect the emission in the corresponding channel (e.g., FITC channel).
-
Record the median fluorescence intensity (MFI) for the cell population in each well.
-
-
Data Analysis:
-
Normalize the MFI values, with the vehicle control representing 0% inhibition and unstained cells representing 100% inhibition.
-
Plot the percent inhibition against the logarithm of the FBM-1 concentration and determine the IC50 value.
-
Protocol 3: Application of FBM-1 in a Receptor Internalization Assay
Objective: To demonstrate the use of FBM-1 to quantify the amount of internalized FAP-tagged receptors.
Materials:
-
Adherent cells stably expressing a FAP-tagged receptor known to internalize upon stimulation (e.g., AM2.2-β2AR).
-
Cell culture medium.
-
Receptor agonist (e.g., Isoproterenol for β2AR).
-
Membrane-impermeant fluorogen (e.g., TO1-2p).
-
FBM-1 (e.g., ML342).
-
Imaging medium (e.g., HBSS).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging plate (e.g., 96-well black, clear-bottom) and grow to confluency.
-
Baseline Surface Labeling (T0):
-
Wash cells with imaging medium.
-
Add imaging medium containing the membrane-impermeant fluorogen to all wells.
-
Incubate for 10 minutes at 37°C.
-
Measure the fluorescence to determine the initial amount of surface-expressed receptor (Signal T0).
-
-
Induce Internalization:
-
To half of the wells, add the receptor agonist to induce internalization. To the other half, add vehicle as a control.
-
Incubate the plate at 37°C for a desired time period (e.g., 30-60 minutes).
-
-
Quench Surface Signal:
-
Add a high concentration of FBM-1 (at least 100x its IC50) to all wells. This will quench the fluorescence of any fluorogen bound to FAP receptors remaining on the cell surface.
-
-
Measure Internalized Signal (T1):
-
Immediately after adding FBM-1, measure the remaining fluorescence. This signal represents the fluorogen that was internalized with the receptor and is now protected from the FBM-1 in the medium (Signal T1).
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization for both agonist-treated and control wells:
-
% Internalization = (Signal T1 / Signal T0) * 100
-
-
Compare the internalization percentage between the agonist-treated and control groups to determine the stimulus-induced internalization.
-
References
- 1. Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pulse-Chase Imaging with Fluorogen-Activating Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Fluorogen-Activating Protein (FAP) technology in pulse-chase imaging experiments. This powerful technique allows for the real-time tracking of protein trafficking, localization, and turnover within living cells, offering significant advantages over traditional methods. While the user initially inquired about "Fluorogen binding modulator-1," the established scientific term for this technology is Fluorogen-Activating Proteins (FAPs), which will be used throughout this document.
Introduction to Fluorogen-Activating Proteins (FAPs)
FAPs are genetically encoded protein tags, often derived from single-chain antibody fragments (scFv), that are fused to a protein of interest.[1] These FAPs are unique in that they can bind to specific, otherwise non-fluorescent small molecules called fluorogens.[2][3] Upon binding to the FAP, the fluorogen undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a bright fluorescent signal with a high signal-to-noise ratio.[2][4] This fluorogenic nature eliminates the need for washing steps to remove unbound dye, making it ideal for dynamic live-cell imaging.[5]
A key advantage of the FAP system is the availability of both cell-permeant and cell-impermeant fluorogens.[1][2] This allows for the selective labeling of either the total cellular pool of a FAP-tagged protein (using a permeant fluorogen) or only the subpopulation present on the cell surface (using an impermeant fluorogen).[1] This feature is particularly valuable for studying processes such as receptor internalization and recycling.[6][7]
Quantitative Data of FAP-Fluorogen Interactions
The selection of the appropriate FAP and fluorogen pair is critical for successful pulse-chase experiments. The following table summarizes key quantitative parameters for commonly used FAP-fluorogen complexes.
| FAP Variant | Fluorogen | Dissociation Constant (Kd) | Fluorescence Enhancement (fold) | Excitation Max (nm) | Emission Max (nm) | Key Features & Applications |
| dL5 | Malachite Green (MG) derivatives | ~20 pM (in vitro) | Up to 20,000 | ~633 | ~650-700 | High affinity; suitable for tracking cell surface proteins with impermeant MG variants and total protein with permeant variants.[2][5][8] |
| AM2-2 | Thiazole Orange (TO) derivatives | Nanomolar range | High | ~488 or 514 | ~530-580 | Binds TO derivatives; useful for multicolor imaging in conjunction with MG-based systems.[5] |
| dL5(E52K) | Malachite Green (MG) derivatives | ~10-100 nM | Similar to dL5 | ~633 | ~650-700 | Lower affinity variant; useful for proximity-based assays where transient interactions are of interest.[8] |
| OncoFAP | OncoFAP-fluorescein | 0.68 nM | Not specified | 485 | Not specified | Ultra-high affinity ligand for Fibroblast Activation Protein (FAP), a tumor-associated antigen.[9] |
Experimental Protocols
Protocol 1: General Pulse-Chase Imaging of a FAP-Tagged Protein
This protocol outlines a general workflow for a pulse-chase experiment to monitor the trafficking of a FAP-tagged protein of interest (POI).
Materials:
-
Mammalian cells expressing the FAP-POI fusion protein
-
Cell culture medium
-
Cell-impermeant fluorogen (e.g., MG-11P)
-
Cell-permeant fluorogen (e.g., MG-Ester)
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Plate the cells expressing the FAP-POI on a glass-bottom dish suitable for live-cell imaging.
-
Allow the cells to adhere and grow to the desired confluency (typically 60-80%).
-
-
Pulse Phase (Labeling a specific protein pool):
-
To label the cell-surface pool of the FAP-POI, wash the cells with imaging medium and then incubate with a cell-impermeant fluorogen at a concentration of 100-500 nM for 15-30 minutes at 37°C.
-
To label the total cellular pool, use a cell-permeant fluorogen under the same conditions.
-
-
Chase Phase (Tracking the labeled pool):
-
After the pulse, wash the cells three times with fresh, pre-warmed imaging medium to remove any unbound fluorogen.
-
Incubate the cells in fresh imaging medium for the desired chase period (from minutes to hours, depending on the biological process being studied).
-
-
Imaging:
-
Acquire images at various time points during the chase period using a fluorescence microscope.
-
Use appropriate laser lines and emission filters for the specific fluorogen used.
-
Maintain the cells at 37°C and 5% CO₂ in a live-cell imaging chamber throughout the experiment.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in different cellular compartments over time to determine the rate of protein trafficking, internalization, or degradation.
-
Protocol 2: Receptor Internalization Assay
This protocol provides a specific application of the pulse-chase method to study the internalization of a FAP-tagged cell surface receptor, such as the β2-adrenergic receptor (β2AR).[6]
Materials:
-
Cells stably expressing a FAP-tagged receptor (e.g., FAP-β2AR)
-
Cell-impermeant fluorogen (e.g., TO1-2p)
-
Receptor agonist (e.g., isoproterenol (B85558) for β2AR)
-
Imaging medium
-
Confocal microscope with a live-cell imaging chamber
Procedure:
-
Baseline Surface Receptor Labeling:
-
Plate the FAP-receptor expressing cells on a glass-bottom dish.
-
Wash the cells with imaging medium and incubate with the cell-impermeant fluorogen (e.g., 150 nM TO1-2p) for 15 minutes at 37°C to label the receptors on the cell surface.
-
Acquire initial images to visualize the baseline surface receptor population.
-
-
Induction of Internalization (Pulse):
-
To the same cells, add the receptor agonist (e.g., 20 µM isoproterenol) to stimulate receptor internalization.
-
-
Chase and Imaging:
-
Immediately begin acquiring a time-lapse series of images to monitor the redistribution of the fluorescently labeled receptors from the plasma membrane to intracellular compartments (endosomes).
-
Continue imaging for a period of 30-60 minutes, or as determined by the kinetics of internalization for the specific receptor.
-
-
Quantification:
-
Measure the decrease in plasma membrane fluorescence and the corresponding increase in intracellular fluorescence over time to quantify the rate of receptor internalization.
-
Visualizations
Caption: General workflow for a FAP-based pulse-chase imaging experiment.
References
- 1. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Fluorogen-Activating Proteins (FAPs) – Meiler Lab [meilerlab.org]
- 5. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Protein Proximity Observed Using Fluorogen Activating Protein and Dye Activated by Proximal Anchoring (FAP–DAPA) System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Signal-to-Noise with Fluorogen Binding Modulator-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Fluorogen Binding Modulator-1 in their experiments. Our goal is to help you optimize your experimental workflow and achieve a high signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule that acts as a non-fluorescent, competitive inhibitor of the interaction between a Fluorogen Activating Protein (FAP) and its corresponding fluorogen dye.[1][2] Its primary function is to block the fluorescence signal generated by the FAP-fluorogen complex. This allows researchers to establish a baseline for background fluorescence and to distinguish between different cellular events, such as receptor internalization versus direct modulation of the FAP reporter system.[3][4]
Q2: In what types of assays is this compound typically used?
A2: this compound is most commonly used in FAP-based assays designed to study protein trafficking, particularly the internalization of cell surface receptors.[1][4] By selectively quenching the signal from surface-exposed FAP-tagged proteins, it enables more precise quantification of internalized receptors.[3] It also serves as a crucial control in high-throughput screening campaigns to identify false positives that act on the FAP reporter system rather than the biological target of interest.[2]
Q3: How does this compound help in improving the signal-to-noise ratio?
A3: this compound improves the signal-to-noise ratio by providing a method to accurately measure and subtract background fluorescence.[3] By treating cells with an excess of the modulator in the presence of the fluorogen, the resulting signal can be considered the true background. Subtracting this value from the signal obtained from cells treated with the fluorogen alone yields a more accurate net signal from the FAP-tagged protein of interest.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound functions as a competitive antagonist for the fluorogen binding site on the FAP.[2] It binds to the FAP but does not become fluorescent itself. This competition prevents the fluorogen from binding to the FAP, thereby inhibiting the generation of a fluorescent signal.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Excess Fluorogen Concentration | Titrate the fluorogen to determine the optimal concentration that provides a strong signal without excessive background. |
| Autofluorescence | Image a sample of unstained cells under the same conditions to determine the level of endogenous fluorescence. If high, consider using a fluorogen with a longer wavelength (red-shifted) to minimize autofluorescence. |
| Non-specific Binding of Fluorogen | Ensure that the fluorogen is specific to the FAP being used. Include a control with untransfected cells to assess non-specific binding to cellular components. |
| Incorrect Buffer Composition | Some buffer components can be intrinsically fluorescent. Test different buffer formulations to identify and eliminate sources of background fluorescence. |
Issue 2: Low or No Signal Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Modulator Concentration | The concentration of this compound may be too low to effectively compete with the fluorogen. Perform a dose-response experiment to determine the optimal inhibitory concentration. Refer to the data table below for recommended starting concentrations. |
| Degraded Modulator | Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. |
| Incorrect FAP-Fluorogen Pair | Confirm that you are using the correct this compound for the specific FAP and fluorogen combination in your assay. This modulator is specific for certain FAP-fluorogen pairs. |
| Cell Permeability Issues (for intracellular targets) | If targeting an intracellular FAP-tagged protein, ensure you are using a cell-permeant fluorogen and that the modulator can also enter the cell. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variable Cell Health and Density | Ensure that cells are healthy and seeded at a consistent density across all wells and experiments. Stressed or overly confluent cells can exhibit altered protein expression and trafficking. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure consistent reagent concentrations in all wells. |
| Fluctuations in Incubation Time or Temperature | Adhere strictly to the optimized incubation times and temperatures for all steps of the experiment, including fluorogen and modulator treatments. |
| Improper Mixing | Gently mix the contents of each well after the addition of reagents to ensure a homogeneous distribution. |
Data Presentation
Table 1: Potency of this compound
The following table summarizes the reported potency of this compound against specific FAP-tagged G protein-coupled receptors (GPCRs). The EC50 is the concentration of the modulator that inhibits 50% of the fluorescent signal.
| FAP-Tagged Receptor | -log(EC50) | EC50 (µM) |
| AM2.2-β2AR | 6.61 | 0.245 |
| AM2.2-GPR32 | 6.37 | 0.427 |
Data derived from publicly available information.[5][6][7][8]
Table 2: Recommended Concentration Ranges for Common Applications
| Application | Recommended Starting Concentration Range (µM) | Notes |
| Determining Background Fluorescence | 10 - 20 | A saturating concentration should be used to ensure complete inhibition of the FAP-fluorogen interaction. |
| Receptor Internalization Assay (Surface Signal Quenching) | 1 - 10 | The optimal concentration should be determined empirically to quench the surface signal without affecting internalized FAP-tagged proteins. |
| Control for High-Throughput Screening | 5 - 10 | A concentration that provides maximal inhibition should be used to identify compounds that interfere with the FAP reporter system. |
Experimental Protocols
Protocol 1: Determining Background Fluorescence using this compound
This protocol describes how to establish a reliable background measurement in a cell-based FAP assay.
-
Cell Preparation: Seed cells expressing the FAP-tagged protein of interest in a suitable microplate and culture overnight.
-
Prepare Reagents:
-
Prepare a working solution of the appropriate fluorogen at 2X the final desired concentration in assay buffer.
-
Prepare a working solution of this compound at 2X the final desired concentration (e.g., 20 µM for a final concentration of 10 µM) in assay buffer.
-
-
Experimental Setup:
-
Test Wells: Add assay buffer to these wells.
-
Background Wells: Add the 2X this compound solution to these wells.
-
Control Wells (No Fluorogen): Add assay buffer to these wells.
-
-
Fluorogen Addition: Add the 2X fluorogen solution to the "Test Wells" and "Background Wells". Add an equal volume of assay buffer to the "Control Wells".
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for the appropriate time to allow for fluorogen binding.
-
Measurement: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorogen.
-
Data Analysis:
-
Calculate the average fluorescence intensity for each condition.
-
The true signal is calculated as: (Average intensity of Test Wells) - (Average intensity of Background Wells).
-
Protocol 2: Receptor Internalization Assay
This protocol outlines a method to quantify receptor internalization using this compound to quench the cell surface fluorescence.
-
Cell Preparation: Plate cells expressing the FAP-tagged receptor of interest.
-
Labeling: Add a cell-impermeant fluorogen to the cells and incubate to label the surface-expressed receptors.
-
Induce Internalization: Treat the cells with a ligand or stimulus known to induce receptor internalization and incubate for a specific time course.
-
Quench Surface Signal: Add this compound to the wells at a concentration sufficient to block the signal from any remaining surface-localized FAP-tagged receptors (e.g., 5-10 µM).
-
Image or Read Fluorescence: Acquire images using a fluorescence microscope or measure the total fluorescence intensity using a plate reader. The remaining fluorescence will be from the internalized FAP-tagged receptors that are protected from the modulator.
-
Controls:
-
No Ligand Control: Cells treated with the fluorogen and modulator but not the internalization stimulus to measure baseline internalization.
-
Total Fluorescence Control: Cells treated with the fluorogen but not the modulator to measure the total receptor population (surface + internalized).
-
-
Data Analysis: Quantify the fluorescence intensity in the internalized compartments (e.g., endosomes) from the images or calculate the percentage of internalization from the plate reader data: [(Fluorescence with ligand and modulator) / (Fluorescence with ligand, no modulator)] * 100.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a receptor internalization assay.
References
- 1. Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Item - Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 5. This compound | FAP | 510716-65-1 | Invivochem [invivochem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 荧光素结合调节剂 | MCE [medchemexpress.cn]
Technical Support Center: Optimizing "Fluorogen binding modulator-1" Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of "Fluorogen binding modulator-1."
Frequently Asked Questions (FAQs)
Q1: What is a Fluorogen Activating Protein (FAP) system?
A Fluorogen Activating Protein (FAP) system is a two-component technology used for fluorescently labeling proteins in living cells. It consists of a FAP, which is a genetically encoded protein (often a single-chain antibody fragment), and a fluorogen, a small molecule that is dark on its own but becomes highly fluorescent upon binding to the FAP.[1][2][3] This "switch-on" mechanism provides a high signal-to-noise ratio, as unbound fluorogen does not contribute to background fluorescence.[2]
Q2: What is the role of "this compound"?
"this compound" is a compound that influences the interaction between a Fluorogen Activating Protein (FAP) and its corresponding fluorogen. Depending on its mechanism, it can act as an inhibitor, preventing the fluorogen from binding to the FAP and thus reducing the fluorescent signal, or as a stabilizer or enhancer of this interaction. Such modulators are valuable tools for developing biosensors and for studying protein trafficking and activity.
Q3: How do I choose the right fluorogen for my FAP system?
The choice of fluorogen depends on the specific FAP being used and the experimental requirements. Key considerations include:
-
Cell Permeability: Some fluorogens can readily cross the cell membrane to label intracellular FAP-tagged proteins, while others are cell-impermeable and are used to specifically label FAPs on the cell surface.[2]
-
Spectral Properties: Fluorogens are available with a range of excitation and emission spectra. Select a fluorogen that is compatible with your imaging setup and avoids spectral overlap with other fluorescent probes in your experiment.[4][5]
-
Binding Affinity: The affinity of the fluorogen for the FAP will influence the concentration required for optimal labeling and the dynamics of the fluorescent signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with "this compound" and FAP systems.
High Background Fluorescence
Q4: My negative control (no modulator) shows high background fluorescence. What are the possible causes and solutions?
High background fluorescence can obscure the specific signal from your FAP-fluorogen interaction. Here are common causes and troubleshooting steps:
-
Excess Fluorogen Concentration: Too much fluorogen can lead to non-specific binding or aggregation, increasing background.
-
Dead Cells: Dead cells can non-specifically accumulate fluorogens, leading to bright, punctate staining.[6]
-
Autofluorescence: Some cell types or media components naturally fluoresce.[7]
-
Contaminated Reagents: Buffers or media may be contaminated with fluorescent substances.[8]
| Potential Cause | Troubleshooting Step |
| Excessive fluorogen concentration | Titrate the fluorogen to the lowest concentration that provides a good signal-to-noise ratio.[9] |
| Dead cells | Use a viability stain like Propidium Iodide (PI) to exclude dead cells from analysis.[6] |
| Autofluorescence | Image an unstained sample to determine the level of autofluorescence.[8] If necessary, use a fluorogen with a different excitation/emission spectrum.[7] |
| Reagent contamination | Prepare fresh buffers and media.[8] |
Low or No Signal
Q5: I am not observing a fluorescent signal, or the signal is very weak. What should I check?
A weak or absent signal can result from several factors related to the FAP expression, fluorogen, or imaging setup.
-
Insufficient FAP Expression: The FAP-tagged protein may not be expressing at a high enough level.
-
Incorrect Fluorogen Concentration: The fluorogen concentration may be too low for effective binding.
-
Incompatible Reagents: Components in the buffer or media might interfere with fluorogen binding.[10]
-
Photobleaching: Excessive exposure to excitation light can destroy the fluorogen.[5]
| Potential Cause | Troubleshooting Step |
| Low FAP expression | Verify protein expression using an alternative method (e.g., Western blot or immunostaining). |
| Suboptimal fluorogen concentration | Perform a titration to find the optimal fluorogen concentration. |
| Reagent incompatibility | Test for interference by incubating the FAP and fluorogen in a simplified buffer. |
| Photobleaching | Reduce the intensity and duration of light exposure during imaging.[5] |
Inconsistent Results
Q6: My results are not reproducible. What could be causing this variability?
Inconsistent results can stem from variations in cell conditions, reagent preparation, or experimental timing.
-
Cell Health and Confluency: Variations in cell health or density can affect protein expression and trafficking.
-
Reagent Stability: Fluorogens and modulators may degrade over time, especially if not stored correctly.
-
Incubation Times: Inconsistent incubation times can lead to variability in labeling and modulator effects.
| Potential Cause | Troubleshooting Step |
| Variable cell conditions | Maintain consistent cell culture practices, including passage number and confluency at the time of the experiment. |
| Reagent degradation | Prepare fresh solutions of fluorogens and modulators for each experiment and store stock solutions as recommended.[5] |
| Inconsistent timing | Use a timer to ensure precise and reproducible incubation periods. |
Experimental Protocols and Data
Optimizing "this compound" Concentration
The optimal concentration of "this compound" should be determined empirically for each new cell line and experimental setup. The goal is to find a concentration that produces the desired modulatory effect without causing cell toxicity.
Protocol for Modulator Concentration Optimization:
-
Cell Plating: Plate cells expressing the FAP-tagged protein in a multi-well plate at a consistent density.
-
Modulator Titration: Prepare a serial dilution of "this compound" in your assay buffer.
-
Incubation with Modulator: Replace the cell culture medium with the modulator dilutions and incubate for a predetermined time (e.g., 30 minutes). Include a "no modulator" control.
-
Fluorogen Labeling: Add the pre-optimized concentration of the fluorogen to all wells and incubate for the recommended time.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or read the plate on a plate reader. Quantify the fluorescence intensity in each well.
-
Data Analysis: Plot the fluorescence intensity as a function of the modulator concentration to determine the optimal concentration for the desired effect (e.g., IC50 for an inhibitor).
Table 1: Typical Concentration Ranges for FAP Experiments
| Component | Typical Concentration Range | Notes |
| Fluorogen | 50 nM - 5 µM | The optimal concentration depends on the specific FAP-fluorogen pair and should be determined experimentally. |
| "this compound" | 1 nM - 100 µM | Highly dependent on the modulator's potency. A wide range should be tested initially. |
| Cells | 10,000 - 50,000 cells/well | For a 96-well plate. Adjust based on cell size and proliferation rate. |
Visualizations
Signaling Pathway and Mechanism
Caption: Mechanism of a Fluorogen Activating Protein and modulator action.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Fluorogen Activating Proteins in Flow Cytometry for the Study of Surface Molecules and Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Troubleshooting - Thermott [thermott.com]
FAP-Fluorogen Binding Competition Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FAP-fluorogen binding competition assays. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing a high background fluorescence signal?
High background fluorescence can mask the specific signal from the FAP-fluorogen interaction, reducing the assay's sensitivity and dynamic range. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Autofluorescence of Plates/Media | Use black-walled, clear-bottom microplates to minimize stray light and background from the plate itself.[1] Check the fluorescence of your assay buffer or media alone; some components can be inherently fluorescent.[2] |
| Contaminated Reagents | Ensure all buffers and solutions are prepared with high-purity water and reagents to avoid fluorescent impurities.[1] |
| Non-specific Binding of Fluorogen | The fluorogen may be binding to other cellular components or the assay plate. To mitigate this, consider optimizing the fluorogen concentration; using the lowest concentration that provides a robust signal is recommended.[2][3] Including a "no FAP" control (cells or protein lysate without the FAP tag) can help quantify this non-specific binding. |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence.[4][5] To account for this, include an unstained control (cells with FAP but without fluorogen) to measure the inherent cellular autofluorescence.[4] |
| Light Leaks in the Plate Reader | Ensure the plate reader's housing is properly sealed to prevent external light from interfering with the measurement.[1] |
2. My fluorescence signal is weak or absent. What are the likely causes?
A low or non-existent signal can be frustrating. The issue can stem from the reagents, the experimental setup, or the instrumentation.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Plate Reader Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorogen being used.[1] Consult the fluorogen's technical data sheet for optimal wavelength settings. |
| Low FAP Expression | Confirm the expression of the FAP-tagged protein using an independent method, such as Western blotting or immunofluorescence with an antibody against the FAP tag or the protein of interest. |
| Inactive FAP | Ensure that the FAP-tagged protein is correctly folded and functional. Improper protein folding can prevent fluorogen binding. |
| Degraded Fluorogen | Protect the fluorogen from light and store it as recommended by the manufacturer to prevent photobleaching and degradation. Prepare fresh dilutions for each experiment. |
| Insufficient Incubation Time | While FAP-fluorogen binding is often rapid, ensure you are allowing sufficient time for the binding to reach equilibrium.[6] Perform a time-course experiment to determine the optimal incubation time. |
| Gain Setting is Too Low | Increase the gain or integration time on the plate reader to amplify the signal.[1] However, be cautious not to saturate the detector. |
3. I'm seeing high variability between replicate wells. How can I improve consistency?
Inconsistent results across replicates can make data interpretation difficult and unreliable.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well.[1] Multi-channel pipettes can help reduce well-to-well variation.[1] |
| Incomplete Mixing | Ensure thorough mixing of all reagents within each well. Gentle orbital shaking after reagent addition can improve homogeneity. |
| Evaporation | Use plate sealers, especially for long incubation times or experiments at elevated temperatures, to prevent evaporation from the wells, which can concentrate the reagents and alter the results.[1] |
| Cell Seeding Density | If using a cell-based assay, ensure a uniform cell density across all wells. Uneven cell distribution will lead to variable FAP expression levels. |
4. My competition assay results are not as expected (e.g., no displacement of the fluorogen). What should I investigate?
When a known or expected competitor does not displace the fluorogen, it points to a potential issue with the competitor itself or the assay conditions.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inactive or Incorrect Competitor Concentration | Verify the identity, purity, and concentration of your competitor compound. If possible, use a fresh stock. Perform a dose-response curve over a wide concentration range. |
| Competitor Binds to a Different Site | The competitor may bind to a site on the FAP that does not overlap with the fluorogen binding site, and therefore does not compete for binding.[7] |
| Slow Off-Rate of Fluorogen | Some FAP-fluorogen pairs have very high affinity and a slow dissociation rate, making it difficult for a competitor to displace the bound fluorogen within the timeframe of the experiment.[8] Consider a pre-incubation with the competitor before adding the fluorogen. |
| Assay Window is Too Small | The difference in signal between the bound and unbound fluorogen may not be large enough to detect subtle changes due to competition. Optimize the concentrations of FAP and fluorogen to maximize the assay window. |
Experimental Protocols
Protocol 1: Basic FAP-Fluorogen Binding Competition Assay (In Vitro)
This protocol outlines a general procedure for a competition assay using purified FAP-tagged protein.
-
Reagent Preparation:
-
Prepare a 2X stock of the FAP-tagged protein in assay buffer.
-
Prepare a 2X stock of the fluorogen in assay buffer. Protect from light.
-
Prepare a serial dilution of the competitor compound at 4X the final desired concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to the "blank" wells.
-
Add 25 µL of the 4X competitor dilutions to the "competitor" wells.
-
Add 25 µL of assay buffer to the "no competitor" (positive control) wells.
-
-
FAP Addition:
-
Add 50 µL of the 2X FAP-tagged protein stock to all wells except the "blank" wells.
-
Add 50 µL of assay buffer to the "blank" wells.
-
-
Incubation:
-
Incubate the plate for 15-30 minutes at room temperature, protected from light. This allows the competitor to bind to the FAP.
-
-
Fluorogen Addition:
-
Add 25 µL of the 2X fluorogen stock to all wells.
-
-
Final Incubation and Measurement:
-
Incubate the plate for the predetermined optimal time at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Protocol 2: Cell-Based FAP-Fluorogen Binding Competition Assay
This protocol is for a competition assay using live cells expressing a FAP-tagged protein on the cell surface.
-
Cell Seeding:
-
Seed cells expressing the FAP-tagged protein into a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Reagent Preparation:
-
Prepare a serial dilution of the competitor compound at 2X the final desired concentrations in assay buffer (e.g., HBSS).
-
Prepare a 2X stock of the fluorogen in assay buffer. Use a membrane-impermeant fluorogen for cell-surface FAPs.[9]
-
-
Assay Procedure:
-
Carefully remove the cell culture medium from the wells.
-
Wash the cells gently with 100 µL of assay buffer.
-
Add 50 µL of the 2X competitor dilutions to the "competitor" wells.
-
Add 50 µL of assay buffer to the "no competitor" (positive control) and "no fluorogen" (background control) wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the 2X fluorogen stock to all wells except the "no fluorogen" wells.
-
Add 50 µL of assay buffer to the "no fluorogen" wells.
-
-
Measurement:
-
Incubate for the optimal time at 37°C.
-
Measure the fluorescence intensity directly in the plate reader.
-
Visualizations
Caption: Workflow of a FAP-fluorogen binding competition assay.
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectragenetics.com [spectragenetics.com]
"Fluorogen binding modulator-1" solubility and stability in media
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the solubility, stability, and handling of Fluorogen Binding Modulator-1 (FBM-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FBM-1)?
A1: this compound (FBM-1), also identified by CAS Number 510716-65-1, is a small molecule designed to act as a modulator for Fluorogen Activating Proteins (FAPs).[1][2] It functions as a nonfluorescent inhibitor of the interaction between a FAP and its corresponding fluorogen, thereby preventing or reducing the generation of a fluorescent signal.[3][4][5]
Q2: What is the primary application of FBM-1?
A2: FBM-1 is primarily used in research settings to study FAP-fluorogen interactions. Its inhibitory action allows for the investigation of biological systems where FAPs are used as reporters, such as in receptor trafficking, protein dynamics, and high-throughput screening assays.[3]
Q3: How does FBM-1 work?
A3: FBM-1 functions by competing with the fluorogen for the binding site on the Fluorogen Activating Protein. When FBM-1 is bound to the FAP, it prevents the fluorogen from binding and becoming fluorescent. This modulation of fluorogen binding allows for the controlled inhibition of the fluorescent signal.
Solubility and Preparation of Solutions
Proper dissolution and handling of FBM-1 are critical for reproducible experimental results. FBM-1 has low aqueous solubility.
Q4: How do I dissolve FBM-1?
A4: The recommended solvent for creating a stock solution of FBM-1 is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 10 mM in DMSO.[6] For aqueous-based experiments, the DMSO stock solution must be further diluted into the final experimental buffer or media.
Data Presentation: FBM-1 Solubility
| Solvent | Reported Solubility | Recommendations |
| DMSO | 10 mM[6] | Recommended for primary stock solution. |
| Aqueous Buffers (e.g., PBS, Saline) | Low / Not Reported | Direct dissolution is not recommended. Dilute from a DMSO stock. See Protocol 1. |
| Cell Culture Media (e.g., DMEM) | Low / Not Reported | Dilute from a DMSO stock. Ensure final DMSO concentration is non-toxic to cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of FBM-1 Stock and Working Solutions
This protocol describes how to prepare a 10 mM stock solution in DMSO and subsequently dilute it to a working concentration in an aqueous buffer.
Materials:
-
This compound (FBM-1) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure for 10 mM Stock Solution:
-
Equilibrate the FBM-1 vial to room temperature before opening.
-
Weigh the required amount of FBM-1 powder or use the pre-weighed amount provided by the manufacturer.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, if the molecular weight is 500 g/mol , add 200 µL of DMSO to 1 mg of FBM-1.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Procedure for Aqueous Working Solution (e.g., 10 µM):
-
Perform a serial dilution of the 10 mM DMSO stock solution into your final aqueous experimental buffer.
-
To minimize precipitation, add the FBM-1 stock solution to the aqueous buffer while vortexing.
-
Important: Ensure the final concentration of DMSO in your working solution is low (e.g., <0.5%) to avoid solvent effects in biological assays.
Stability and Storage
Q5: How should I store FBM-1?
A5: Proper storage is crucial to maintain the integrity of the compound. Recommendations are summarized in the table below.
Data Presentation: FBM-1 Storage and Stability
| Form | Storage Temperature | Recommendations |
| Solid Powder | Room temperature (short-term); -20°C or -80°C (long-term) | Store desiccated and protected from light. |
| DMSO Stock Solution | -20°C or -80°C[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each experiment. Do not store aqueous solutions for extended periods due to the risk of precipitation and degradation. |
Troubleshooting Guide
Issue 1: FBM-1 precipitates when diluted into my aqueous buffer.
-
Cause: FBM-1 has low water solubility. The concentration in the final aqueous solution may be too high, or the dilution was performed too quickly.
-
Solution:
-
Try diluting to a lower final concentration.
-
Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing to improve mixing.
-
Consider including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or a carrier protein like BSA (0.1%) in your final buffer to improve solubility, if compatible with your assay.
-
Issue 2: I am not observing any inhibition of my FAP-fluorogen signal.
-
Cause: The concentration of FBM-1 may be too low, or the compound may have degraded.
-
Solution:
-
Verify the calculations for your working solution concentration.
-
Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific FAP-fluorogen pair.
-
Use a fresh aliquot of the DMSO stock solution that has not been subjected to multiple freeze-thaw cycles.
-
Ensure your experimental buffer pH is stable, as pH shifts can affect compound activity.
-
Issue 3: I am observing cytotoxicity in my cell-based assay.
-
Cause: The final DMSO concentration in the cell culture medium may be too high.
-
Solution:
-
Calculate the final percentage of DMSO in your working solution. Aim to keep it below 0.5%, and ideally below 0.1%.
-
Run a vehicle control experiment with cells treated with the same final concentration of DMSO to determine its baseline toxicity.
-
Visualized Workflow and Mechanisms
Mechanism of FAP Inhibition by FBM-1
The diagram below illustrates the competitive binding mechanism where FBM-1 inhibits the fluorescence activation of a fluorogen. In the absence of the inhibitor, the fluorogen binds to the FAP, resulting in a strong fluorescent signal. In the presence of FBM-1, it occupies the binding site on the FAP, preventing fluorogen binding and signal generation.
Caption: FBM-1 competitive inhibition workflow.
References
Technical Support Center: Fluorogen-Activating Protein (FAP) Systems & Fluorogen Binding Modulator-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Fluorogen-Activating Protein (FAP) technology, with a specific focus on the use of Fluorogen Binding Modulator-1.
Understanding this compound
This compound is a small molecule that acts as a non-fluorescent inhibitor of the interaction between a Fluorogen-Activating Protein (FAP) and its corresponding fluorogen.[1] Its primary role is to prevent or reduce the fluorescence signal generated by the FAP-fluorogen complex. This makes it a valuable tool for validating signal specificity and for studying the dynamics of FAP-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is a competitive inhibitor. It binds to the FAP, preventing the fluorogen from binding and thus "switching off" the fluorescence. It is not designed to reduce background fluorescence from sources other than the specific FAP-fluorogen interaction.
Q2: How does the Fluorogen-Activating Protein (FAP) system work?
The FAP system is a two-component technology consisting of a genetically encoded FAP and a small-molecule dye called a fluorogen.[2][3] The fluorogen is designed to be non-fluorescent on its own in an aqueous environment.[3] When the fluorogen binds to its specific FAP, its conformation is constrained, leading to a significant increase in its fluorescence quantum yield, resulting in a bright signal with a high signal-to-noise ratio.[3][4]
Q3: Why am I observing high background fluorescence in my FAP experiment?
While the FAP system is designed to minimize background from unbound fluorogen, high background can still occur due to several factors:
-
Autofluorescence: Biological samples naturally contain endogenous fluorophores (e.g., NADH, flavins, collagen) that can contribute to background signal.[5][6]
-
Non-specific binding of the fluorogen: Although designed to be dark when unbound, high concentrations of the fluorogen may lead to some non-specific binding to cellular components or the imaging vessel.[6][7]
-
Reagent contamination: Buffers, media, or other solutions may be contaminated with fluorescent substances.[5]
-
Sub-optimal imaging conditions: Incorrect microscope settings, such as excessive laser power or inappropriate filter selection, can exacerbate background noise.[8]
Q4: How can I determine the source of my high background?
A systematic approach with proper controls is crucial.[5] The most important control is an unstained sample (cells or tissue not exposed to the fluorogen).[5]
-
If the unstained sample shows high background , the issue is likely autofluorescence.[5]
-
If the unstained sample is dark but the fluorogen-treated sample has high background , the problem is likely due to non-specific binding of the fluorogen or other reagent issues.[5]
Troubleshooting Guides
Guide 1: Addressing High Background Fluorescence
This guide provides a step-by-step approach to identifying and mitigating common sources of high background.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
| Issue | Troubleshooting Step | Detailed Recommendation |
| Autofluorescence | Image an unstained control sample. | Use the same imaging parameters as your experimental samples to establish a baseline of autofluorescence.[5] |
| Use spectral unmixing or different fluorogens. | If possible, use imaging software to separate the autofluorescence spectrum from your signal. Alternatively, switch to a fluorogen in a different spectral range (e.g., far-red) where autofluorescence is often lower.[7] | |
| Chemical quenching of autofluorescence. | After fixation, treat samples with a quenching agent like 0.1% Sodium Borohydride in PBS for 10-15 minutes.[5] | |
| Non-specific Fluorogen Binding | Titrate fluorogen concentration. | Determine the lowest fluorogen concentration that provides a good signal-to-noise ratio. Create a dilution series to find the optimal concentration.[7] |
| Increase washing steps. | After fluorogen incubation, increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) to remove unbound fluorogen.[6][7] | |
| Add a blocking agent. | In some cases, pre-incubating with a blocking solution (e.g., 5-10% Normal Donkey Serum, if compatible with your system) may reduce non-specific binding sites.[5] | |
| Use high-quality imaging vessels. | Plastic-bottom dishes can be highly fluorescent. Switch to glass-bottom dishes or plates for imaging.[7] | |
| Reagent & Media Issues | Prepare fresh solutions. | Ensure all buffers and media are freshly prepared and filtered to avoid microbial or particulate contamination.[5] |
| Check media components. | Some cell culture media components can be fluorescent. Image cells in a minimal buffer (like PBS) if possible, or test the fluorescence of your media alone.[7] | |
| Imaging Parameters | Optimize instrument settings. | Reduce laser power/exposure time to the minimum required for a good signal. Ensure you are using the correct filter sets for your fluorogen to minimize bleed-through.[8] |
Experimental Protocols
Protocol 1: General FAP Labeling and Use of this compound
This protocol provides a general workflow for labeling FAP-expressing cells and using this compound as a control.
FAP Labeling and Inhibition Workflow
Caption: Experimental workflow for FAP labeling and inhibition assay.
Methodology:
-
Cell Preparation: Culture cells expressing your FAP-tagged protein of interest under standard conditions.
-
Pre-treatment (for inhibitor group):
-
Prepare a working solution of this compound at the desired concentration.
-
Replace the culture medium with the modulator-containing medium and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Fluorogen Labeling:
-
Prepare a working solution of the FAP fluorogen at the optimal concentration (determined via titration).
-
For the inhibitor group, add the fluorogen directly to the modulator-containing medium.
-
For the control group, add the fluorogen to fresh culture medium.
-
Incubate for a sufficient time to allow binding (typically rapid, within seconds to minutes).[3]
-
-
Washing (Optional but Recommended):
-
Aspirate the fluorogen-containing medium.
-
Wash the cells 2-3 times with a buffered saline solution (e.g., PBS) to remove excess unbound fluorogen.[7]
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for your chosen fluorogen.
-
Use identical imaging parameters for both the control and inhibitor-treated groups.
-
The fluorescence signal should be bright in the control group and significantly reduced in the group pre-treated with this compound.
-
Quantitative Data
This compound has been characterized by its half-maximal effective concentration (EC50), which is the concentration of the modulator that inhibits 50% of the FAP-fluorogen binding.
| Target | -log EC50 | Reference |
| AM2.2-β2AR | 6.61 | [1] |
| AM2.2-GPR32 | 6.37 | [1] |
Note: The EC50 values may vary depending on the specific FAP and fluorogen being used, as well as the experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal inhibitor concentration for your specific system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
"Fluorogen binding modulator-1" interference with cellular processes
FBM-1 Technical Support Center
Welcome to the technical support resource for Fluorogen Binding Modulator-1 (FBM-1). This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FBM-1) and how does it work?
A1: this compound (FBM-1) is a cell-permeable small molecule designed to allosterically modulate the binding of specific fluorogens to their cognate Fluorogen Activating Proteins (FAPs). By binding to a secondary site on the FAP, FBM-1 can either enhance or inhibit the fluorescence signal generated upon fluorogen binding, depending on the FAP-fluorogen pair. This allows for dynamic control and measurement of FAP activity and localization in live cells.
Q2: What are the optimal storage and handling conditions for FBM-1?
A2: FBM-1 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C, protected from light and moisture. To use, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution is stable for up to 3 months when stored at -20°C. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the final working concentration in your desired buffer or cell culture medium immediately before use.
Q3: What is the recommended working concentration for FBM-1 in cell-based assays?
A3: The optimal working concentration can vary depending on the cell type, FAP expression level, and specific experimental goals. We recommend starting with a concentration titration to determine the ideal concentration for your system. See the table below for general guidelines.
Table 1: Recommended Concentration Ranges for FBM-1 in Mammalian Cells
| Assay Type | Recommended Starting Concentration | Typical Range | Notes |
| Signal Enhancement (Live-Cell) | 5 µM | 1 - 10 µM | Higher concentrations may lead to off-target effects. |
| Signal Inhibition (Live-Cell) | 20 µM | 10 - 50 µM | Monitor for signs of cytotoxicity at higher concentrations. |
| Fixed-Cell Imaging | 10 µM | 5 - 20 µM | Fixation may alter FAP conformation; re-optimization is advised. |
Troubleshooting Guides
Problem 1: High background fluorescence or non-specific staining.
Possible Cause & Solution:
-
Excess FBM-1 Concentration: High concentrations can lead to non-specific binding to cellular components or aggregation of the molecule.
-
Solution: Decrease the FBM-1 concentration. Perform a dose-response experiment to find the lowest effective concentration that provides a good signal-to-noise ratio.
-
-
Contamination of Solutions: The DMSO stock or culture medium may be contaminated with fluorescent impurities.
-
Solution: Use high-purity, spectroscopy-grade DMSO for your stock solution. Prepare fresh culture medium for each experiment.
-
-
Cellular Autofluorescence: Some cell types (e.g., primary neurons, macrophages) exhibit high levels of endogenous fluorescence.
-
Solution: Image a control group of cells not treated with FBM-1 or the fluorogen to establish a baseline autofluorescence level. If possible, use imaging channels (e.g., far-red) where autofluorescence is typically lower.
-
Problem 2: Low or no FBM-1-mediated signal change.
Possible Cause & Solution:
-
Insufficient FBM-1 Concentration or Incubation Time: The modulator may not have reached its target at a sufficient concentration.
-
Solution: Increase the FBM-1 concentration or extend the incubation time. A time-course experiment (e.g., 15 min, 30 min, 60 min, 120 min) can help determine the optimal incubation period.
-
-
Poor FAP Expression: The target FAP may not be expressed at high enough levels in your cells.
-
Solution: Verify FAP expression using an independent method, such as Western blot or immunofluorescence with an antibody against the FAP tag.
-
-
Incorrect FAP-Fluorogen-Modulator Combination: FBM-1 is specific to certain FAP-fluorogen pairs.
-
Solution: Confirm from product literature that FBM-1 is compatible with the specific FAP and fluorogen you are using.
-
Below is a logical workflow to diagnose issues related to a weak or absent signal.
Caption: Troubleshooting workflow for low FBM-1 signal.
Problem 3: Evidence of cell stress or toxicity (e.g., rounding, detachment, blebbing).
Possible Cause & Solution:
-
FBM-1 Cytotoxicity: At high concentrations or after long incubation periods, FBM-1 may interfere with critical cellular processes.
-
Solution: Perform a cell viability assay (e.g., using CellTiter-Glo® or a live/dead stain) to determine the toxicity threshold of FBM-1 for your specific cell line. Reduce the concentration and/or incubation time to non-toxic levels.
-
-
DMSO Toxicity: The final concentration of the DMSO vehicle may be too high.
-
Solution: Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. If higher FBM-1 concentrations are needed, consider alternative solubilizing agents.
-
-
Off-Target Effects: FBM-1 may interact with unintended cellular targets, such as ion channels or kinases, leading to a stress response. The table below lists known off-target interactions for FBM-1 identified in a panel screen.
Table 2: Off-Target Profile of FBM-1
| Target Class | Specific Target | Activity (IC50) | Notes |
| Ion Channel | hERG Potassium Channel | 38.5 µM | Potential for cardiotoxicity in in vivo models. |
| Kinase | p38α MAPK | 62.1 µM | May interfere with stress and inflammatory pathways. |
| GPCR | A1 Adenosine Receptor | 89.7 µM | Unlikely to be significant at typical working concentrations. |
If you suspect interference with a specific pathway, consider using inhibitors or activators of that pathway as controls. The diagram below illustrates the p38 MAPK pathway, a known off-target for FBM-1.
Technical Support Center: Fluorogen Binding Modulator-1 (FBM-1) for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fluorogen Binding Modulator-1 (FBM-1) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FBM-1) and how does it work in cell viability assays?
This compound (FBM-1) is a small molecule designed to work in tandem with a specific, cell-impermeant fluorogen. The principle of the assay is based on cell membrane integrity. In a population of viable cells, the cell-impermeant fluorogen is excluded from the cytoplasm. However, when cells undergo apoptosis or necrosis, their membrane integrity is compromised, allowing the fluorogen to enter the cell. Inside the cell, FBM-1 modulates the binding of the fluorogen to intracellular proteins, significantly enhancing its fluorescence upon binding. This increase in fluorescence is directly proportional to the number of non-viable cells in the sample.
Q2: What are the main advantages of using FBM-1 for assessing cell viability?
The FBM-1 system offers several advantages:
-
High Sensitivity: The modulation of fluorogen binding by FBM-1 leads to a significant increase in signal, allowing for the detection of small changes in cell viability.
-
No-Wash Protocol: The assay can be performed in a homogeneous format, where reagents are added directly to the cells in culture, simplifying the workflow and reducing the potential for cell loss.
-
Multiplexing Capability: The fluorescent signal generated can potentially be multiplexed with other assays, such as those measuring caspase activity or ATP levels, to gain a more comprehensive understanding of cell health.[1][2]
Q3: What are the limitations of the FBM-1 assay?
Like other fluorescence-based assays, the FBM-1 assay has some limitations:
-
Interference from Compounds: Test compounds that are themselves fluorescent or that interfere with the FBM-1/fluorogen interaction can affect the assay results.
-
Photobleaching: Exposure to the excitation light source can lead to a decrease in the fluorescent signal over time.[3]
-
Endpoint Assay: Once the cell-impermeant fluorogen enters the cell, it is generally considered a terminal event for that cell, making this an endpoint measurement.
Experimental Protocol
Detailed Methodology for FBM-1 Cell Viability Assay
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Reagent Preparation:
-
FBM-1 Stock Solution (1000X): Dissolve FBM-1 in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Fluorogen Stock Solution (1000X): Dissolve the corresponding cell-impermeant fluorogen in PBS to a final concentration of 5 mM. Store in small aliquots at -20°C, protected from light.
-
Assay Buffer: Prepare a 1X PBS solution.
-
2X FBM-1/Fluorogen Working Solution: Immediately before use, dilute the FBM-1 stock solution 1:500 and the Fluorogen stock solution 1:500 in Assay Buffer. For a 96-well plate, prepare 5 mL of the 2X working solution.
Assay Procedure:
-
Plate cells in a 96-well clear-bottom black plate at the desired density and allow them to adhere overnight.
-
Treat cells with the test compounds and incubate for the desired period. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
After the treatment period, add a volume of the 2X FBM-1/Fluorogen Working Solution equal to the volume of cell culture medium in each well. For example, add 100 µL of 2X working solution to 100 µL of medium.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.[1]
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorogen.
Quantitative Data Summary
| Parameter | Value |
| Excitation Wavelength (nm) | 485 |
| Emission Wavelength (nm) | 520 |
| Recommended FBM-1 Concentration | 10 µM |
| Recommended Fluorogen Concentration | 5 µM |
| Typical Incubation Time | 15 - 30 minutes |
| Signal-to-Background Ratio | > 10 |
Troubleshooting Guide
Q1: I am observing high background fluorescence in my negative control wells. What could be the cause?
High background fluorescence can be caused by several factors:
-
Cell Death in Negative Control: Ensure that your untreated cells are healthy and that the plating density is not too high, which can lead to cell death.
-
Reagent Contamination: Check for microbial contamination in your cell culture medium or assay reagents, as this can lead to cell lysis and increased fluorescence.
-
Compound Interference: If your test compounds are autofluorescent at the assay wavelengths, you will need to include a compound-only control (no cells) to subtract the background fluorescence.
-
Extended Incubation: Over-incubation with the FBM-1/fluorogen reagent can lead to non-specific signal. Try reducing the incubation time.
Q2: The fluorescent signal is weak, even in my positive control. How can I improve it?
A weak signal can be due to several reasons:
-
Insufficient Cell Death: The concentration of your positive control cytotoxin may be too low, or the incubation time may be too short to induce significant cell death.
-
Low Reagent Concentration: The concentrations of FBM-1 or the fluorogen may be suboptimal. Consider performing a titration to determine the optimal concentrations for your cell type.
-
Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters on the microplate reader for the specific fluorogen.
-
Photobleaching: Minimize the exposure of the plate to light before and during reading to prevent photobleaching.[3][4]
Q3: The results are not reproducible between experiments. What should I check?
Lack of reproducibility can stem from variability in several experimental steps:
-
Cell Plating Consistency: Ensure that cells are evenly distributed in the wells and that the cell number is consistent across all plates.
-
Reagent Preparation: Prepare fresh working solutions of FBM-1 and the fluorogen for each experiment, as their stability in solution may be limited.
-
Incubation Times: Adhere strictly to the same incubation times for cell treatment and reagent incubation in all experiments.
-
Instrument Settings: Use the same instrument settings (e.g., gain, number of flashes) for all readings.
Visualizations
Caption: Hypothetical mechanism of FBM-1 in cell viability assays.
Caption: Experimental workflow for the FBM-1 cell viability assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CellTiter-Fluor™ Cell Viability Assay [promega.jp]
- 3. What are the limitations of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to Fibroblast Activation Protein (FAP) Inhibitors for Researchers
An important clarification on "Fluorogen binding modulator-1": Initial analysis of the topic revealed a potential ambiguity in the term "FAP." Commercially available information describes "this compound" as a modulator of Fluorogen Activating Protein (FAP) , a type of biosensor technology, with reported EC50 values for G protein-coupled receptors AM2.2-β2AR and AM2.2-GPR32.[1][2] In contrast, the vast majority of cancer-related research on "FAP inhibitors" pertains to Fibroblast Activation Protein (FAP) , a cell-surface serine protease and a key player in the tumor microenvironment.
Currently, there is no direct scientific literature demonstrating that "this compound" acts as an inhibitor of Fibroblast Activation Protein. Therefore, a direct comparison of its inhibitory activity with established Fibroblast Activation Protein Inhibitors (FAPIs) is not feasible. This guide will focus on providing a detailed comparison of well-characterized inhibitors of Fibroblast Activation Protein .
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors, while its expression in normal adult tissues is low. This differential expression makes FAP an attractive target for cancer diagnosis and therapy. FAP plays a role in tumor progression through various mechanisms, including remodeling of the extracellular matrix and modulation of signaling pathways that promote tumor growth and invasion.
Comparative Analysis of FAP Inhibitors
A range of FAP inhibitors have been developed, primarily for applications in cancer imaging (theranostics) and as potential therapeutic agents. Below is a comparative table summarizing the inhibitory potency and selectivity of some prominent FAP inhibitors.
| Inhibitor | FAP IC50 (nM) | PREP IC50 (µM) | Selectivity (PREP/FAP) | Notes |
| UAMC-1110 | 3.2[3] | 1.8[3] | ~563 | Highly potent and selective. |
| Talabostat (PT-100) | 560[4][5] | - | - | Also a potent inhibitor of DPP-IV (IC50 < 4 nM).[4][5] |
| FAPI-04 | 6.55 | - | - | Widely used as a PET imaging agent. |
| FAPI-46 | - | - | - | A quinoline-based FAP-targeted radiotracer.[6][7] |
| DOTA.SA.FAPi | 0.9[8] | 5.4[8] | ~6000 | High affinity and selectivity. |
| QI-18 | 0.50 | - | - | 6.5-fold more potent than UAMC-1110.[8] |
| FAP-IN-1 | 3.3[8] | - | - | - |
| FAP-IN-5 | 1.7[8] | - | - | - |
IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Signaling Pathways Involving FAP
FAP's role in cancer progression is mediated through its influence on several key signaling pathways within cancer-associated fibroblasts and surrounding tumor cells. These pathways are critical for cell proliferation, survival, and migration.
Caption: Simplified FAP signaling pathways in cancer.
Experimental Protocols
FAP Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against FAP using a fluorogenic substrate.
Workflow Diagram:
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
Validating Fluorogen Binding Modulator-1 Efficacy with Genetic Controls: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of experimental results is paramount. This guide provides a comparative framework for validating the on-target effects of "Fluorogen binding modulator-1" (FBM-1) using genetic controls. FBM-1 is a small molecule designed to modulate the interaction between a fluorogen and a Fluorogen Activating Protein (FAP), a technology often used to study protein trafficking and localization.[1][2] Ensuring that the observed effects of FBM-1 are due to its intended mechanism of action is critical for the progression of any research or drug discovery project.
This guide details the use of three primary genetic validation techniques: siRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, and target overexpression. By comparing the effects of FBM-1 in genetically modified cells versus control cells, researchers can confidently ascertain the specificity of this modulator.
Data Presentation: Comparative Analysis of FBM-1 Activity
The following tables summarize the expected quantitative outcomes when validating FBM-1 using different genetic controls. The primary readout is the inhibition of the FAP-fluorogen binding signal, typically measured as a decrease in fluorescence intensity.
Table 1: Effect of Target Knockdown (siRNA) on FBM-1 Activity
| Cell Line Condition | Target Expression Level | FBM-1 EC50 | Maximum FBM-1 Inhibition (%) | Interpretation |
| Control (Scrambled siRNA) | Normal | ~155 nM[1] | >95% | Baseline FBM-1 activity. |
| Target Knockdown (siRNA) | Significantly Reduced | Right-shifted / Not determinable | Significantly Reduced | FBM-1 effect is target-dependent. |
| Negative Control (No Target) | None | No effect | 0% | FBM-1 has no off-target effects on background fluorescence. |
Table 2: Effect of Target Knockout (CRISPR/Cas9) on FBM-1 Activity
| Cell Line Condition | Target Expression | FBM-1 EC50 | Maximum FBM-1 Inhibition (%) | Interpretation |
| Wild-Type | Normal | ~155 nM[1] | >95% | Baseline FBM-1 activity. |
| Target Knockout (CRISPR) | Abolished | No effect | 0% | Confirms FBM-1's on-target specificity.[3][4] |
| Negative Control (No Target) | None | No effect | 0% | FBM-1 does not interact with other cellular components to produce a signal. |
Table 3: Effect of Target Overexpression on FBM-1 Activity
| Cell Line Condition | Target Expression Level | FBM-1 EC50 | Maximum FBM-1 Inhibition (%) | Interpretation |
| Wild-Type | Normal | ~155 nM[1] | >95% | Baseline FBM-1 activity. |
| Target Overexpression | Increased | Left-shifted | >95% | Increased target requires more FBM-1 for the same effect, confirming engagement.[5][6] |
| Negative Control (No Target) | None | No effect | 0% | Reinforces on-target activity. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
siRNA-Mediated Target Knockdown
This protocol outlines the transient knockdown of the FAP-tagged target protein using small interfering RNA (siRNA).
Materials:
-
Cells expressing the FAP-tagged protein of interest
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting the FAP-tagged protein (at least two independent sequences)
-
Scrambled (non-targeting) siRNA control
-
FBM-1
-
Fluorogen compatible with the FAP tag
-
Assay plates (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in assay plates at a density that will result in 70-80% confluency at the time of assay.
-
siRNA Transfection (Day 1):
-
Dilute siRNA (target-specific or scrambled control) in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours.
-
-
FBM-1 Treatment and Signal Detection (Day 3-4):
-
Prepare serial dilutions of FBM-1.
-
Remove the transfection medium from the cells and add the FBM-1 dilutions.
-
Incubate for the desired time (e.g., 1 hour).
-
Add the fluorogen to all wells at its working concentration.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Validation of Knockdown: In parallel, lyse a separate set of transfected cells to confirm target protein knockdown by Western blot or target mRNA reduction by qRT-PCR.[7]
CRISPR/Cas9-Mediated Target Knockout
This protocol describes the generation of a stable cell line lacking the FAP-tagged target protein.
Materials:
-
Cells expressing the FAP-tagged protein
-
CRISPR/Cas9 system components (e.g., plasmid encoding Cas9 and a guide RNA targeting the FAP-tagged gene, or RNP complex)
-
Transfection reagent (e.g., Lipofectamine 3000) or electroporation system
-
Puromycin or other selection antibiotic (if using a selection marker)
-
Single-cell cloning supplies (e.g., cloning cylinders or FACS)
-
Genomic DNA extraction kit
-
PCR reagents for amplification of the target locus
-
Sanger sequencing reagents
-
Western blot reagents
Procedure:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the gene encoding the FAP-tagged protein into a Cas9 expression vector.
-
Transfection/Electroporation: Transfect or electroporate the cells with the CRISPR/Cas9 construct.
-
Selection and Single-Cell Cloning:
-
If using a selection marker, apply antibiotic selection 48 hours post-transfection.
-
Isolate single cells into 96-well plates to generate clonal populations.
-
-
Screening for Knockout Clones:
-
Expand the clonal populations.
-
Extract genomic DNA and perform PCR to amplify the target region.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[8]
-
Confirm the absence of the target protein by Western blot.
-
-
FBM-1 Activity Assay: Once a knockout clone is validated, perform the FBM-1 dose-response assay as described in the siRNA protocol, using the wild-type cell line as a control.
Target Overexpression
This protocol details the creation of a cell line with increased expression of the FAP-tagged target protein.
Materials:
-
Wild-type host cell line (parental line)
-
Expression vector containing the cDNA for the FAP-tagged protein
-
Transfection reagent
-
Selection antibiotic (e.g., G418, hygromycin)
-
Western blot or flow cytometry reagents for confirming overexpression
Procedure:
-
Transfection: Transfect the host cell line with the expression vector.
-
Selection of Stable Cells: 48 hours post-transfection, begin selection with the appropriate antibiotic.
-
Validation of Overexpression:
-
Expand the antibiotic-resistant cell population.
-
Confirm increased expression of the FAP-tagged protein by Western blot or flow cytometry.
-
-
FBM-1 Activity Assay: Perform the FBM-1 dose-response assay on the overexpression cell line and the parental wild-type cell line in parallel.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows for validating FBM-1 results.
Caption: FBM-1 mechanism of action.
Caption: Genetic validation workflow for FBM-1.
Caption: Comparison of expected FBM-1 outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. biocompare.com [biocompare.com]
- 5. Gene Overexpression Service - Creative Biolabs [creative-biolabs.com]
- 6. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. How to Validate a CRISPR Knockout [biognosys.com]
A Comparative Guide: Fluorogen Binding Modulator-1 vs. siRNA in Cellular Research
For researchers, scientists, and drug development professionals navigating the vast landscape of molecular tools, understanding the specific applications and mechanisms of different technologies is paramount. This guide provides a detailed comparative analysis of two distinct research tools: Fluorogen Binding Modulator-1 and small interfering RNA (siRNA). While both are utilized in cellular studies, they operate on fundamentally different principles and serve disparate research objectives. This document will elucidate their mechanisms, applications, and the experimental data that underpins their use, providing a clear framework for selecting the appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | siRNA (Small Interfering RNA) |
| Primary Function | Modulation of protein-fluorogen interaction | Post-transcriptional gene silencing |
| Target | Fluorogen Activating Proteins (FAPs) | Specific messenger RNA (mRNA) |
| Mechanism of Action | Competitive inhibition of fluorogen binding to FAP | RNA-induced silencing complex (RISC)-mediated mRNA cleavage |
| Effect | Reduction in fluorescence signal for tracking proteins | Knockdown of specific gene expression |
| Primary Application | Studying protein trafficking, localization, and dynamics | Investigating gene function, target validation |
Mechanism of Action: A Tale of Two Pathways
The operational pathways of this compound and siRNA are fundamentally distinct. siRNA is a tool for genetic intervention, while this compound is a tool for observing and modulating a protein visualization system.
This compound: Modulating Protein Visualization
This compound is a small molecule that acts as a non-fluorescent inhibitor of the interaction between a Fluorogen Activating Protein (FAP) and a fluorogen dye.[1][2][3] FAPs are engineered antibody fragments that bind to specific, otherwise non-fluorescent small molecules called fluorogens, causing them to become brightly fluorescent.[2][4][5][6] This system is a powerful tool for visualizing and tracking proteins of interest that have been tagged with a FAP.
This compound works by competing with the fluorogen for the same binding site on the FAP.[3] By occupying this site, it prevents the fluorogen from binding and, consequently, prevents the generation of a fluorescent signal.[2][3] This allows researchers to modulate the fluorescence of FAP-tagged proteins, which can be useful for studying the kinetics of protein interactions or for creating more sophisticated imaging experiments.
siRNA: Silencing Gene Expression
Small interfering RNA (siRNA) operates through a natural cellular process called RNA interference (RNAi) to silence gene expression post-transcriptionally.[7][][9][10] siRNAs are short, double-stranded RNA molecules, typically 20-25 nucleotides in length, that are designed to be complementary to a specific messenger RNA (mRNA) target.[11][12]
Once introduced into a cell, the siRNA duplex is recognized and incorporated into the RNA-Induced Silencing Complex (RISC).[][11][12][13] The RISC unwinds the siRNA, and the antisense strand guides the complex to the target mRNA.[11][12] The Argonaute-2 protein within the RISC then cleaves the mRNA, leading to its degradation and preventing its translation into a protein.[7] This results in a "knockdown" of the specific gene's expression.[][14]
Comparative Performance and Applications
A direct performance comparison is not applicable as these tools have different functions. Instead, we compare their utility in different research contexts.
| Parameter | This compound & FAP System | siRNA |
| Research Question | Where is my protein of interest? How does it move? What are the kinetics of its interactions? | What is the function of my gene of interest? What happens when its expression is reduced? |
| Typical Use Cases | Real-time tracking of receptor trafficking, protein internalization, and cell surface protein dynamics.[4][6] | Gene function analysis, pathway mapping, target validation for drug discovery, therapeutic development.[14][15][16] |
| Data Output | Fluorescence intensity, protein localization (imaging), binding kinetics. | mRNA levels (qPCR), protein levels (Western blot), phenotypic changes in cells or organisms.[17][18] |
| Specificity | High for the FAP tag; the modulator is specific for the FAP-fluorogen interaction. | High for the target mRNA sequence, but off-target effects can occur.[13][19][20] |
| Reversibility | Reversible, based on the binding affinity and washout of the modulator. | Transient knockdown; gene expression recovers as siRNA is diluted or degraded.[7][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each technology.
Protocol: FAP-Based Protein Trafficking Assay with a Modulator
This protocol outlines a general workflow for observing the effect of this compound on the fluorescence of a FAP-tagged cell surface receptor.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a glass-bottom imaging dish.
-
Transfect cells with a plasmid encoding the protein of interest tagged with a FAP (e.g., AM2.2-β2AR).
-
Allow 24-48 hours for protein expression.
-
-
Labeling and Imaging (Baseline):
-
Wash cells with a suitable buffer (e.g., HBSS).
-
Add a cell-impermeant fluorogen (e.g., MG-Tau) at a final concentration of 100 nM to specifically label cell-surface FAP-tagged proteins.
-
Incubate for 5-10 minutes at room temperature.
-
Acquire baseline fluorescence images using a confocal microscope with appropriate filter sets.
-
-
Application of this compound:
-
To the same cells, add this compound at a desired concentration (e.g., 1-10 µM).
-
Immediately begin time-lapse imaging to monitor the decrease in fluorescence as the modulator displaces the fluorogen.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest over time.
-
Calculate the rate of fluorescence decay to determine the kinetics of modulator binding.
-
Protocol: siRNA-Mediated Gene Knockdown and Validation
This protocol provides a standard procedure for knocking down a target gene in cultured cells using siRNA.
-
siRNA Design and Preparation:
-
Design or obtain at least two validated siRNAs targeting the gene of interest.
-
Include a non-targeting (scrambled) siRNA as a negative control.[21]
-
Resuspend lyophilized siRNAs in RNase-free buffer to a stock concentration of 20 µM.
-
-
Cell Seeding:
-
The day before transfection, seed cells (e.g., HeLa) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[22]
-
-
Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute the desired amount of siRNA (e.g., 50 pmol) in 100 µL of serum-free medium.
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[22]
-
Add the 200 µL siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours at 37°C.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, harvest RNA from the cells. Perform reverse transcription followed by qPCR to measure the relative mRNA levels of the target gene compared to the negative control.[18]
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess the reduction in the target protein levels.
-
Conclusion
This compound and siRNA are powerful but non-overlapping tools in the molecular biologist's toolkit. The FAP system, along with its modulators, offers a sophisticated method for the real-time visualization and dynamic study of proteins. In contrast, siRNA provides a robust and widely used technique for investigating gene function by reducing protein expression. The choice between these technologies is not one of superior performance but of aligning the tool's fundamental capability with the specific biological question being addressed. For researchers focused on the "where" and "when" of a protein's life, the FAP system is ideal. For those asking "what does this gene do?", siRNA remains the gold standard for gene knockdown studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 9. siRNA: Mechanism of action, challenges, and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labiotech.eu [labiotech.eu]
- 11. What Is siRNA? Mechanism and Applications in Gene Silencing [synapse.patsnap.com]
- 12. news-medical.net [news-medical.net]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. siRNA - Applications [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 19. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 20. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 21. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
A Head-to-Head Comparison: Fluorogen Binding Modulator-1 (FBM-1) vs. Fluorescent Proteins for Advanced Protein Tracking
For researchers, scientists, and drug development professionals at the forefront of cellular and molecular imaging, the choice of a fluorescent reporter is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison between two prominent technologies for protein tracking: Fluorogen Binding Modulator-1 (FBM-1), a type of Fluorogen Activating Protein (FAP), and traditional fluorescent proteins (FPs).
This comprehensive analysis delves into the fundamental mechanisms, performance metrics, and experimental considerations for both systems, supported by quantitative data and detailed protocols to inform your selection of the optimal tool for your research needs.
At a Glance: FBM-1 vs. Fluorescent Proteins
| Feature | This compound (FBM-1) / FAP | Fluorescent Proteins (e.g., EGFP, mCherry) |
| Principle | Genetically encoded protein binds an exogenous, non-fluorescent dye (fluorogen), inducing its fluorescence.[1] | Intrinsically fluorescent protein; fluorescence is an inherent property. |
| Fluorophore | Small organic molecule (fluorogen) | Autocatalytically formed chromophore within the protein barrel.[2][3][4] |
| Signal Generation | "Turn-on" system; fluorescence only upon binding.[1] | Constitutively fluorescent after maturation. |
| Signal-to-Noise Ratio | High, due to low background from unbound, non-fluorescent fluorogens.[1] | Can be lower due to potential background from non-specifically localized or aggregated FPs. |
| Photostability | Generally high and dependent on the chosen fluorogen. | Variable; newer variants like mStayGold show high photostability.[5] |
| Brightness | Potentially very high, with fluorescence enhancements of up to 160,000-fold reported for FAP systems.[6] | High for engineered variants like mNeonGreen and mStayGold.[5] |
| Maturation Time | Near-instantaneous upon fluorogen binding. | Can range from minutes to hours, depending on the specific FP.[3] |
| Size | The FAP itself is a protein tag (~14-28 kDa). | ~27 kDa.[7] |
| Cytotoxicity | Generally low, as the FAP is a single-chain antibody fragment and fluorogens are used at low concentrations. | Generally low, but overexpression can lead to aggregation and cellular stress. |
| Versatility | Multicolor imaging is possible with different FAP/fluorogen pairs. Specific labeling of cell surface vs. intracellular proteins is achievable with membrane-permeable or -impermeable fluorogens.[1][8] | A wide array of color variants are available. Photoconvertible and photoswitchable options allow for specific population tracking.[9] |
Delving Deeper: A Quantitative Showdown
The following table summarizes key quantitative parameters for representative FAP systems and commonly used fluorescent proteins. It is important to note that direct head-to-head comparisons in identical conditions are limited in the literature, and performance can be context-dependent.
| Parameter | FAP System (dL5** with Malachite Green derivative) | EGFP | mCherry | mStayGold |
| Excitation Max (nm) | ~637[10] | ~488 | ~587 | ~516 |
| Emission Max (nm) | ~664[10] | ~507 | ~610 | ~528 |
| Quantum Yield | ~0.5 (when bound)[6] | 0.60 | 0.22 | 0.85 |
| Extinction Coefficient (M⁻¹cm⁻¹) | Not readily available for the complex | 55,000 | 72,000 | 115,000 |
| Relative Brightness | High (dependent on fluorogen) | 1.00 (Reference) | 0.48 | 3.33 |
| Photostability (t₁/₂ in seconds) | High (fluorogen dependent) | ~100-200 | ~200-400 | >1000[5] |
| Maturation Time | N/A (Fluorescence is instant upon binding) | ~15-60 minutes | ~40 minutes | ~10 minutes |
Note: Brightness is calculated as (Quantum Yield × Extinction Coefficient) / 33,000. Photostability is highly dependent on imaging conditions.
The Underlying Mechanisms: A Visual Explanation
To better understand the operational principles of FBM-1/FAPs and FPs, the following diagrams illustrate their respective signaling and activation pathways.
Figure 1. FBM-1/FAP workflow, where a non-fluorescent dye binds to the FBM-1-tagged protein, causing a conformational change that results in fluorescence.
Figure 2. The multi-step, autocatalytic process of fluorescent protein chromophore maturation, which is required before fluorescence can be observed.
Experimental Protocols: Putting Theory into Practice
Protocol 1: Live-Cell Imaging of a Target Protein with FBM-1
This protocol outlines the general steps for labeling and imaging a protein of interest (POI) fused to an FBM-1 tag in live mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes.
-
Expression vector encoding POI-FBM-1 fusion protein.
-
Transfection reagent.
-
Complete cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or other imaging medium.
-
Fluorogen stock solution (e.g., a malachite green derivative) at 1 mM in DMSO.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Transfection:
-
One day prior to imaging, transfect the mammalian cells with the POI-FBM-1 expression vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Fluorogen Labeling:
-
Prepare a working solution of the fluorogen by diluting the stock solution in imaging medium to a final concentration of 100-500 nM.
-
Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the fluorogen working solution to the cells and incubate at 37°C for 15-30 minutes. A key advantage of FAP systems is that a washing step to remove unbound fluorogen is often not necessary due to the high fluorescence enhancement upon binding.[1]
-
-
Imaging:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Use the appropriate excitation and emission filters for the specific fluorogen being used (e.g., for malachite green derivatives, excitation around 630-640 nm and emission around 660-670 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.
-
For time-lapse imaging, acquire images at desired intervals.
-
Figure 3. A streamlined workflow for protein tracking using the FBM-1/FAP system.
Protocol 2: Live-Cell Imaging of a Target Protein with a Fluorescent Protein (EGFP)
This protocol provides a general procedure for imaging a POI fused to EGFP in live mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes.
-
Expression vector encoding POI-EGFP fusion protein.
-
Transfection reagent.
-
Complete cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or other imaging medium.
-
Fluorescence microscope with a standard FITC/GFP filter set.
Procedure:
-
Transfection:
-
One day prior to imaging, transfect the mammalian cells with the POI-EGFP expression vector using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours to allow for expression and maturation of the EGFP chromophore.
-
-
Preparation for Imaging:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add fresh, pre-warmed HBSS or other imaging medium to the cells.
-
-
Imaging:
-
Transfer the imaging dish to the microscope stage.
-
Use a standard FITC/GFP filter set (e.g., excitation ~488 nm, emission ~510 nm) to visualize the EGFP signal.
-
Acquire images, being mindful of photobleaching and phototoxicity by using minimal excitation power and exposure times.
-
For time-lapse experiments, define the imaging intervals as required by the biological process being studied.[11]
-
References
- 1. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern fluorescent proteins: from chromophore formation to novel intracellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. » What is the maturation time for fluorescent proteins? [book.bionumbers.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent proteins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Fluorogen Activating Proteins into Self-Assembling Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Performance evaluation of "Fluorogen binding modulator-1" in different assays
For researchers, scientists, and drug development professionals navigating the landscape of cellular and biochemical assays, the choice of reagents is paramount to generating robust and reliable data. This guide provides an in-depth performance evaluation of "Fluorogen binding modulator-1," a tool for modulating the interaction between Fluorogen Activating Proteins (FAPs) and their corresponding fluorogens. We present a comparative analysis with a known FAP inhibitor, ML342, and explore alternative assay technologies, supported by experimental data and detailed protocols.
This compound (PubChem SID: 125240934) is a modulator of the FAP-fluorogen binding pair. It has been characterized by its potency in assays involving FAP-tagged G protein-coupled receptors (GPCRs), specifically demonstrating -log EC50 values of 6.61 for AM2.2-β2AR and 6.37 for AM2.2-GPR32.[1] FAP technology itself is a powerful tool for studying protein trafficking and localization. It utilizes a genetically encoded single-chain antibody fragment (FAP) that is fused to a protein of interest. This FAP is non-fluorescent on its own but can bind to a specific, otherwise non-fluorescent small molecule (a fluorogen), causing the fluorogen to become brightly fluorescent. This conditional fluorescence allows for the precise tracking of the tagged protein.
Head-to-Head Comparison: this compound vs. ML342
To provide a clear performance benchmark, we compare this compound with ML342, a well-documented and potent inhibitor of the FAP-fluorogen interaction. Both molecules act by competing with the fluorogen for the binding site on the FAP, thereby reducing the fluorescent signal.
| Compound | Target | Assay Type | Potency (-log EC50) | Reference |
| This compound | AM2.2-β2AR | FAP-Fluorogen Binding | 6.61 | [1] |
| This compound | AM2.2-GPR32 | FAP-Fluorogen Binding | 6.37 | [1] |
| ML342 | AM2.2 FAP | FAP-Fluorogen Binding | Data not available in direct comparison | |
| SID 125240936 (Racemic piperidine (B6355638) analogue) | AM2.2 FAP | FAP-Fluorogen Binding | Mentioned as a top candidate | [2] |
Note: A direct, side-by-side comparison of the EC50 values for this compound and ML342 in the same experimental setup was not available in the reviewed literature. The provided data for this compound is from its product information.
Alternative Assay Technologies
While FAP technology offers unique advantages for studying protein dynamics, other established methods are available for investigating molecular interactions. Here, we briefly compare the principles of two such alternatives: Tag-lite® HTRF and Fluorescence Polarization (FP) assays.
Tag-lite® HTRF (Homogeneous Time-Resolved Fluorescence): This technology is a popular choice for studying GPCR ligand binding. It relies on Förster's Resonance Energy Transfer (FRET) between a donor (typically a terbium cryptate fused to the receptor via a SNAP-tag®) and an acceptor (a fluorescently labeled ligand).[3][4]
Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled ligand binds to a larger protein, its rotational motion slows down, leading to an increase in the polarization of the emitted light. This method is well-suited for high-throughput screening of inhibitors that disrupt binding events.
Experimental Methodologies
To facilitate the implementation and evaluation of these assays in your own laboratory, we provide detailed protocols for a FAP-based competitive binding assay, a Tag-lite® HTRF binding assay, and a Fluorescence Polarization assay.
FAP-Based Competitive Binding Assay Protocol
This protocol is designed to evaluate the potency of compounds like this compound in inhibiting the FAP-fluorogen interaction.
Materials:
-
Cells expressing a FAP-tagged protein of interest (e.g., AM2.2-β2AR)
-
Fluorogen specific for the FAP tag (e.g., a derivative of thiazole (B1198619) orange)
-
This compound and other test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the FAP-tagged cells into the microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Incubation: Add the diluted compounds to the respective wells containing the cells and incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Fluorogen Addition: Add the fluorogen to all wells at a final concentration typically at or below its Kd for the FAP tag.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogen.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Tag-lite® HTRF Binding Assay Protocol
This protocol outlines the general steps for a competitive ligand binding assay using the Tag-lite® platform.[4][5]
Materials:
-
Cells expressing a SNAP-tag® fused GPCR
-
Terbium-labeled SNAP-tag® substrate (donor)
-
Fluorescently labeled ligand for the GPCR (acceptor)
-
Unlabeled competitor ligands
-
Assay buffer
-
Low-volume white microplates (e.g., 384-well)
-
HTRF-compatible plate reader
Procedure:
-
Cell Labeling: Incubate the cells expressing the SNAP-tag®-GPCR with the terbium-labeled SNAP-tag® substrate to covalently label the receptor.
-
Washing: Wash the cells to remove any unbound terbium substrate.
-
Assay Setup: Dispense the labeled cells into the microplate.
-
Compound Addition: Add the unlabeled competitor ligands at various concentrations.
-
Labeled Ligand Addition: Add the fluorescently labeled ligand to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Signal Detection: Measure the HTRF signal at two wavelengths (donor and acceptor emission) using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the competitor concentration to determine the Ki or IC50 value.
Fluorescence Polarization (FP) Assay Protocol
This protocol describes a competitive FP assay to screen for inhibitors of a protein-ligand interaction.
Materials:
-
Purified protein of interest
-
Fluorescently labeled ligand (tracer) with high affinity for the protein
-
Test compounds
-
Assay buffer
-
Black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the protein, fluorescent tracer, and test compounds in the assay buffer.
-
Assay Reaction: In the microplate wells, combine the protein and the fluorescent tracer. Then, add the test compounds at various concentrations. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: Calculate the change in millipolarization (mP) units. Plot the mP values against the logarithm of the inhibitor concentration and fit the data to determine the IC50.
Visualizing the Mechanisms
To better understand the underlying principles of these assays, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound action.
Caption: Workflow for a Tag-lite® HTRF competitive binding assay.
References
Cross-Validation of Fluorogen Binding Modulator-1: A Comparative Guide to Orthogonal Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Fluorogen binding modulator-1" with an alternative, ML342, and details orthogonal methods for validating its biological activity. The presented data and protocols are intended to assist researchers in designing robust experiments and interpreting results with higher confidence.
Introduction
Fluorogen activating proteins (FAPs) are a class of biosensors that bind to specific small-molecule fluorogens, resulting in a significant increase in fluorescence. This system is widely used to track protein trafficking and other cellular events in real-time.[1][2] "this compound" is a small molecule designed to inhibit the interaction between a FAP and its corresponding fluorogen, thereby blocking the fluorescence signal.[3] Such modulators are valuable tools for developing competitive binding assays and for validating the specificity of FAP-based measurements.
The robust validation of any chemical probe is critical to ensure that its observed effects are on-target. This guide outlines several orthogonal methods to cross-validate the activity and specificity of "this compound".
Performance Comparison
The following table summarizes the reported inhibitory potency of "this compound" and a structurally related, more potent inhibitor, ML342. Both compounds act by competitively inhibiting the binding of the fluorogen TO1-2p to the FAP AM2.2.[1][3]
| Compound | Target System | Assay Type | -log EC50 | EC50 | Reference |
| This compound | AM2.2-β2AR | Competitive Binding | 6.61 | 245 nM | [1] |
| AM2.2-GPR32 | Competitive Binding | 6.37 | 427 nM | [1] | |
| ML342 | AM2.2-β2AR | Competitive Binding | 7.4 | 40 nM | [1] |
Mechanism of Action: FAP-Fluorogen Inhibition
"this compound" functions as a competitive antagonist to the fluorogen. In a typical FAP-based assay, a protein of interest is tagged with a FAP. When the cognate fluorogen is introduced, it binds to the FAP, leading to a fluorescent signal. "this compound" competes with the fluorogen for the same binding site on the FAP, preventing the fluorescence activation.
Mechanism of FAP-Fluorogen Inhibition
Experimental Protocols
Primary Assay: In-Cell Competitive Binding Assay
This protocol is adapted from the methods used to characterize "this compound".[1]
-
Cell Culture: Culture cells expressing the FAP-tagged protein of interest (e.g., AM2.2-β2AR) in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of "this compound" and any comparators (e.g., ML342) in a suitable buffer.
-
Incubation: Add the diluted compounds to the cells and incubate for a predetermined time at 4°C to allow for binding to reach equilibrium.
-
Fluorogen Addition: Add the fluorogen (e.g., TO1-2p) at a concentration close to its Kd for the FAP.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Orthogonal Method 1: Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[4][5][6][7]
-
Protein and Ligand Preparation: Purify the FAP (e.g., AM2.2) and dissolve "this compound" in the same buffer to minimize heats of dilution.
-
ITC Instrument Setup: Set up the ITC instrument at a constant temperature (e.g., 25°C).
-
Loading: Load the purified FAP into the sample cell and "this compound" into the injection syringe.
-
Titration: Perform a series of injections of the modulator into the FAP solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the modulator to the FAP. Fit the data to a suitable binding model to determine the thermodynamic parameters.
Orthogonal Method 2: Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[8][9][10][11][12] This method can be used to directly measure the binding of the modulator to the FAP if a fluorescently labeled modulator is available, or in a competitive format.
-
Reagent Preparation: Prepare a solution of the purified FAP and a fluorescently labeled fluorogen (tracer) in a suitable buffer.
-
Compound Dilution: Prepare serial dilutions of "this compound".
-
Assay Plate Setup: Add the FAP, tracer, and varying concentrations of the modulator to a low-binding microplate.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization against the modulator concentration to determine the IC50.
Orthogonal Method 3: CRISPR-Cas9 Based Target Engagement Validation
This genetic approach provides strong evidence for on-target activity by assessing the modulator's effect in cells where the target protein has been knocked out.[13][14][15][16]
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the gene encoding the FAP (e.g., the scFv sequence for AM2.2).
-
Transfection and Selection: Transfect host cells with a Cas9 nuclease expression vector and the gRNA vector. Select for successfully edited cells.
-
Knockout Validation: Verify the knockout of the FAP gene by sequencing and/or Western blot.
-
Functional Assay: Perform the in-cell competitive binding assay as described above in both the wild-type and FAP-knockout cell lines.
-
Data Analysis: "this compound" should inhibit the fluorogen-induced signal in wild-type cells but have no effect in the knockout cells, confirming that its activity is dependent on the presence of the FAP.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of "this compound" using the described orthogonal methods.
Cross-Validation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CRISPR Cas9 - Screening and Validation | abm Inc. [info.abmgood.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. neb.com [neb.com]
- 16. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for Specificity in FAP-based Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Fluorogen Activating Protein (FAP) technology, ensuring experimental accuracy through appropriate controls is paramount. This guide provides a comprehensive comparison of control strategies for FAP-based experiments, with a focus on a potent competitive inhibitor as a functional equivalent to the conceptual "Fluorogen binding modulator-1," alongside traditional biological controls.
Fluorogen Activating Proteins (FAPs) are powerful tools for live-cell imaging and trafficking studies, offering high signal-to-noise ratios by activating the fluorescence of otherwise non-fluorescent dyes (fluorogens) upon binding.[1] To validate the specificity of the FAP-fluorogen interaction and rule out experimental artifacts, robust controls are essential. This guide details the use of a specific small molecule inhibitor, ML342, as a modulator of FAP-fluorogen binding, and compares its application with standard positive and negative biological controls.
Competitive Inhibition as a Control Mechanism
A highly effective method to confirm that the observed fluorescence is a direct result of the specific FAP-fluorogen interaction is to employ a competitive inhibitor. This molecule competes with the fluorogen for the same binding site on the FAP, thereby reducing the fluorescent signal in a concentration-dependent manner.
Featured FAP-Fluorogen Binding Modulator: ML342
Extensive research has identified ML342 as a potent, non-fluorescent, small-molecule inhibitor of the FAP-fluorogen interaction.[2][3] ML342 acts as a competitive inhibitor, directly blocking the binding of the fluorogen to the FAP.[2] This makes it an ideal tool for validating that the fluorescent signal in an experiment is specifically generated by the FAP-tagged protein of interest.
Mechanism of Action:
The fundamental principle of FAP-based detection is the binding of a fluorogen to its cognate FAP, leading to a significant increase in fluorescence. ML342 disrupts this process by occupying the fluorogen-binding pocket on the FAP, thus preventing fluorescence activation.
Comparison of Control Strategies
A well-designed FAP experiment will incorporate multiple controls to ensure data validity. The table below compares the use of ML342 with biological positive and negative controls.
| Control Type | Description | Purpose | Advantages | Disadvantages |
| Competitive Inhibitor (e.g., ML342) | A non-fluorescent small molecule that competes with the fluorogen for the FAP binding site. | To confirm that the observed fluorescence is due to the specific FAP-fluorogen interaction. | Provides a dynamic and titratable control within the same sample population. Can be used to dissect binding kinetics. | Requires sourcing and validation of the inhibitor. May have off-target effects at very high concentrations. |
| Positive Biological Control | Cells or tissue known to express the FAP-tagged protein of interest. | To confirm that the FAP tag is correctly expressed, folded, and accessible to the fluorogen, and that the detection system is working. | Validates the entire experimental system from transfection to detection. | Does not inherently prove the specificity of the FAP-fluorogen interaction without other controls. |
| Negative Biological Control | Cells or tissue that do not express the FAP tag (e.g., untransfected parental cell line). | To determine the level of background fluorescence from autofluorescence and non-specific binding of the fluorogen. | Establishes the baseline fluorescence for the experiment, allowing for accurate gating in flow cytometry and thresholding in microscopy. | Does not control for potential artifacts introduced by the expression of the FAP-tagged protein itself. |
Quantitative Data for ML342
The potency of ML342 has been quantified in several studies. Below is a summary of its key performance metrics.
| Parameter | Value | FAP/Fluorogen Pair | Reference |
| EC50 | ~2 nM | AM2-2 / TO1-2p | [4] |
| Affinity (Ki) | 0.63 nM (pre-incubation) | AM2-2 / TO1-2p | [2] |
| Affinity (Ki) | 0.35 µM (co-incubation) | AM2-2 / TO1-2p | [2] |
| Affinity (Ki) | 0.76 µM (post-incubation) | AM2-2 / TO1-2p | [2] |
| Selectivity | Selective for AM2-2/TO1-2p over MG13 FAP-tag | N/A | [5] |
Experimental Protocols
Using ML342 as a Competitive Inhibitor in Flow Cytometry
This protocol describes how to use ML342 to confirm the specificity of FAP-fluorogen binding in a cell-based flow cytometry experiment.
Materials:
-
Cells expressing the FAP-tagged protein of interest (e.g., AM2-2-tagged receptor)
-
FAP-negative parental cells
-
Fluorogen (e.g., TO1-2p)
-
ML342
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the FAP-positive and FAP-negative cells. Resuspend the cells in flow cytometry buffer at a concentration of 1 x 106 cells/mL.
-
Control Setup:
-
Unstained Control: FAP-positive cells without fluorogen or ML342.
-
Negative Control: FAP-negative cells with the working concentration of fluorogen.
-
Positive Control: FAP-positive cells with the working concentration of fluorogen.
-
ML342 Inhibition: FAP-positive cells with the working concentration of fluorogen and varying concentrations of ML342 (e.g., a serial dilution from 1 nM to 10 µM).
-
-
Incubation:
-
For the ML342 inhibition samples, pre-incubate the cells with ML342 for 30-60 minutes at the desired temperature (e.g., 4°C to prevent internalization).
-
Add the fluorogen to all samples except the unstained control and incubate for 15-30 minutes, protected from light.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring a sufficient number of events for each sample.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Use the unstained and negative controls to set the background fluorescence gate.
-
Compare the fluorescence intensity of the positive control with the ML342-treated samples. A dose-dependent decrease in fluorescence in the ML342-treated samples confirms the specificity of the FAP-fluorogen interaction.
-
Experimental Workflow Diagram
Conclusion
While the term "this compound" is not standard, the principle of using a modulator to validate FAP-based experiments is sound. The small molecule inhibitor ML342 serves as an excellent tool for this purpose, offering a specific and titratable method to confirm the FAP-fluorogen interaction. For robust and reliable data, it is recommended to use a combination of controls, including a competitive inhibitor like ML342, as well as positive and negative biological controls. This multi-faceted approach to experimental design will ensure the accuracy and reproducibility of findings in FAP-based research.
References
- 1. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 4. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Fluorogen Binding Modulator-1 and its Analogs as FAP-Fluorogen Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of "Fluorogen binding modulator-1" and its analogs. These small molecules act as nonfluorescent inhibitors of the interaction between fluorogen activating proteins (FAPs) and their corresponding fluorogens, a mechanism with significant potential in the development of novel biosensors and research tools. This document summarizes key quantitative data, details experimental protocols for performance evaluation, and visualizes the underlying molecular interactions and experimental workflows.
I. Quantitative Comparison of Modulator Efficacy
The following table summarizes the efficacy of "this compound" (also identified as ML342 and SID 125240931) and its key analogs. The primary metric for comparison is the half-maximal effective concentration (EC50) for the inhibition of the FAP-fluorogen binding. The data is derived from dose-response assays using cells expressing FAP-tagged G protein-coupled receptors (GPCRs), specifically AM2.2-β2AR and AM2.2-GPR32.[1]
| Compound ID | Scaffold Type | -log EC50 (AM2.2-β2AR) | -log EC50 (AM2.2-GPR32) |
| This compound (SID 125240934/ML342) | Piperazine (B1678402) | 6.61 | 6.37 |
| SID 125240931 | Piperazine | Potent | Potent |
| SID 125240936 | Racemic Piperidine (B6355638) | Potent | Potent |
Note: Specific EC50 values for SID 125240931 and SID 125240936 are described as "potent" in the source literature, indicating significant inhibitory activity.[1] "this compound" itself has -log EC50 values of 6.61 and 6.37 for AM2.2-β2AR and AM2.2-GPR32, respectively.[2][3]
II. Mechanism of Action
Fluorogen binding modulators function by competitively inhibiting the binding of a fluorogen to a Fluorogen Activating Protein (FAP). FAPs are single-chain antibodies that can be genetically fused to a protein of interest, such as a cell surface receptor.[1] When a specific fluorogen binds to the FAP, its quantum yield dramatically increases, resulting in a strong fluorescent signal.[1] The modulators, being nonfluorescent analogs of the fluorogen, occupy the same binding site on the FAP, thereby preventing the fluorogen from binding and, consequently, blocking the fluorescence signal.[4] This "light-off" mechanism allows for the study of receptor trafficking and other cellular processes.
Caption: Mechanism of FAP-fluorogen inhibition.
III. Experimental Protocols
The following are key experimental protocols used to characterize the efficacy of this compound and its analogs.
A. High-Throughput Flow Cytometry for Dose-Response Analysis
This protocol is used to determine the EC50 values of the modulators.
-
Cell Preparation: Use cells stably expressing the FAP-tagged receptor of interest (e.g., AM2.2-β2AR or AM2.2-GPR32).
-
Compound Preparation: Serially dilute the test compounds (modulators) in DMSO. A 1:3 dilution series starting from a 10 mM stock to a final concentration of 300 nM is a typical range.[4]
-
Assay Plate Preparation: In a 384-well plate, sequentially add:
-
5 µL of serum-free RPMI media.
-
100 nL of the diluted test compound.
-
3 µL of the cell suspension.[4]
-
-
Incubation: Incubate the plate for 90 minutes.
-
Fluorogen Addition: Add the specific fluorogen (e.g., TO1-2p) to the wells.
-
Flow Cytometry: Analyze the median channel fluorescence (MCF) of the cell population for each compound concentration using a high-throughput flow cytometer.
-
Data Analysis: Plot the MCF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
B. Equilibrium Binding Assay by Flow Cytometry
This protocol is used to determine the binding affinity of the fluorogen and the modulator to the FAP.
-
Cell Preparation: Resuspend cells expressing the FAP tag (e.g., AM2.2) to a density of 100,000 cells/mL in media and keep them at 4 °C.[4]
-
Fluorogen Binding:
-
Prepare serial dilutions of the fluorogen (e.g., TO1-2p) from 0.1 nM to 1 µM.
-
Add 250 µL of the cell suspension to each fluorogen dilution.
-
Incubate for 60 minutes on ice.[4]
-
Measure the cell fluorescence using a flow cytometer.
-
-
Competitive Binding (Modulator Affinity):
-
Mix increasing concentrations of the modulator (e.g., ML342) with fixed concentrations of the fluorogen (e.g., 2.5 nM, 25 nM, and 250 nM TO1-2p).[4]
-
Add this mixture to the AM2.2-expressing cells on ice.
-
Measure the cell fluorescence using a flow cytometer to determine the affinity of the modulator.[4]
-
IV. Experimental Workflow and Logic
The discovery and characterization of this compound and its analogs typically follow a structured workflow.
Caption: Drug discovery workflow for FAP inhibitors.
References
Quantitative Analysis of Protein Inhibition: A Comparative Guide to Fluorogen Binding Modulator-1 and Alternative Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Fluorogen binding modulator-1" (FBM-1), a competitive inhibitor of Fluorogen Activating Protein (FAP)-fluorogen binding, with established technologies for the quantitative analysis of protein inhibition: Förster Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and AlphaScreen. This document aims to equip researchers with the necessary information to select the most suitable assay for their specific research needs, supported by experimental data and detailed protocols.
Introduction to Fluorogen Activating Protein (FAP) Technology
FAP technology is a powerful tool for studying protein dynamics. It utilizes a genetically encoded protein tag (the FAP) that is fused to a protein of interest. The FAP itself is not fluorescent but can bind to a specific, otherwise non-fluorescent small molecule called a fluorogen. This binding event induces a conformational change in the fluorogen, causing it to become highly fluorescent. This "turn-on" fluorescence provides a high signal-to-noise ratio, making it ideal for various applications, including tracking protein trafficking and quantifying protein levels.
"this compound" represents a class of small molecules that act as competitive inhibitors of the FAP-fluorogen interaction. A well-characterized example is the molecule ML342 . By competing with the fluorogen for the same binding site on the FAP, these modulators prevent the fluorescence signal, providing a method to quantify protein inhibition in a competitive binding assay format.
Performance Comparison of Protein Inhibition Assays
The selection of an appropriate assay for quantifying protein inhibition depends on several factors, including the nature of the target protein, the desired throughput, and the available instrumentation. The following table summarizes key quantitative performance metrics for FAP-based assays using a fluorogen binding modulator and compares them with FRET, FP, and AlphaScreen.
| Parameter | FAP-based Assay (with FBM-1/ML342) | FRET (Förster Resonance Energy Transfer) | Fluorescence Polarization (FP) | AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) |
| Principle | Competitive binding of an inhibitor to a FAP, displacing a fluorogen and causing a decrease in fluorescence. | Non-radiative energy transfer between a donor and acceptor fluorophore. Inhibition of protein-protein interaction (PPI) disrupts FRET. | Change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule. Inhibition of binding leads to a decrease in polarization. | Proximity-based assay where donor and acceptor beads generate a luminescent signal when brought close by a biomolecular interaction. Inhibition disrupts this proximity. |
| IC50 of Modulator | ML342: 155 ± 43 nM | Target-dependent, can range from nM to µM. | Target-dependent, can range from nM to µM. | Target-dependent, can range from nM to µM. |
| Z'-Factor | Typically > 0.5 for robust HTS assays. | Generally > 0.5 for well-optimized HTS assays. | Often > 0.6 for HTS applications. | Routinely > 0.7 for HTS campaigns. |
| Dynamic Range | High, due to the large fluorescence enhancement upon fluorogen binding. | Moderate, dependent on FRET efficiency and spectral overlap. | Moderate, typically a 2- to 4-fold change in polarization. | Very high, due to signal amplification. |
| Sensitivity (LOD) | nM range, dependent on FAP-fluorogen affinity. | nM to µM range, dependent on the affinity of the interacting partners. | nM range, dependent on the affinity of the fluorescent probe. | pM to nM range, highly sensitive due to signal amplification. |
| Assay Format | Homogeneous, "mix-and-read". | Homogeneous, "mix-and-read". | Homogeneous, "mix-and-read". | Homogeneous, "mix-and-read". |
| Throughput | High-throughput screening (HTS) compatible. | HTS compatible. | HTS compatible. | Ultra HTS compatible. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any quantitative assay. Below are step-by-step protocols for performing a protein inhibition assay using a Fluorogen Binding Modulator with a FAP-tagged protein, as well as for the alternative FRET, FP, and AlphaScreen technologies.
Protocol 1: FAP-based Competitive Binding Inhibition Assay
This protocol describes a competitive binding assay to determine the inhibitory potency of a compound like "this compound" (ML342) on the interaction between a FAP-tagged protein and its cognate fluorogen.
Materials:
-
HEPES buffer (20 mM, pH 7.4)
-
FAP-tagged protein of interest
-
Fluorogen (e.g., a derivative of malachite green or thiazole (B1198619) orange)
-
"this compound" (or other test inhibitors)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the FAP-tagged protein in HEPES buffer.
-
Prepare a 2X stock solution of the fluorogen in HEPES buffer. The final concentration should be at or below the Kd of the FAP-fluorogen interaction to ensure assay sensitivity.
-
Prepare a serial dilution of the "this compound" in HEPES buffer.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted inhibitor to the wells of the 384-well plate.
-
Add 5 µL of HEPES buffer to the "no inhibitor" control wells.
-
Add 10 µL of the 2X FAP-tagged protein solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction and Measurement:
-
Add 10 µL of the 2X fluorogen solution to all wells to initiate the fluorescence reaction.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogen.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and fluorogen only).
-
Normalize the data to the "no inhibitor" control (100% signal) and a control with a saturating concentration of a known potent inhibitor (0% signal).
-
Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: FRET-based Protein-Protein Interaction Inhibition Assay
This protocol outlines a method to screen for inhibitors of a protein-protein interaction (PPI) using FRET.
Materials:
-
HEPES buffer (50 mM, pH 7.4) containing 150 mM NaCl and 0.05% BSA
-
Donor-labeled protein (e.g., fused to CFP or GFP)
-
Acceptor-labeled protein (e.g., fused to YFP or mCherry)
-
Test inhibitors
-
384-well black microplates
-
FRET-capable plate reader
Procedure:
-
Prepare Reagents:
-
Prepare 2X stock solutions of the donor- and acceptor-labeled proteins in HEPES buffer. Optimal concentrations should be determined empirically to give a good FRET signal window.
-
Prepare serial dilutions of the test inhibitors in HEPES buffer.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted inhibitor to the wells.
-
Add 5 µL of HEPES buffer to the control wells.
-
Add 10 µL of a pre-mixed 1:1 solution of the 2X donor- and acceptor-labeled proteins to all wells.
-
Incubate at room temperature for 1-2 hours to allow the interaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence at two wavelengths: the donor emission wavelength and the acceptor emission wavelength, using the donor excitation wavelength.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the FRET ratio to controls (high FRET with no inhibitor, low FRET with a known inhibitor or in the absence of one interacting partner).
-
Plot the normalized FRET ratio against the inhibitor concentration to determine the IC50.
-
Protocol 3: Fluorescence Polarization-based Inhibition Assay
This protocol describes a competitive FP assay to identify inhibitors that disrupt the binding of a fluorescently labeled small molecule (tracer) to a larger protein.
Materials:
-
FP assay buffer (e.g., PBS with 0.01% Tween-20)
-
Target protein
-
Fluorescently labeled tracer (e.g., a peptide or small molecule)
-
Test inhibitors
-
384-well black microplates
-
Plate reader with FP capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the target protein in FP assay buffer. The concentration should be optimized to be around the Kd of the tracer-protein interaction.
-
Prepare a 2X stock solution of the fluorescent tracer in FP assay buffer. The final concentration should be low (nM range) to minimize background polarization.
-
Prepare serial dilutions of the test inhibitors in FP assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the serially diluted inhibitor to the wells.
-
Add 10 µL of FP assay buffer to control wells.
-
Add 5 µL of the 2X target protein solution to all wells except for the "tracer only" controls.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) using the plate reader.
-
-
**Data
A Comparative Guide to Fluorogen Binding Modulator-1 for Reproducibility in Experimental Design
For researchers, scientists, and drug development professionals, the ability to reliably modulate and measure protein trafficking is paramount. The Fluorogen Activating Protein (FAP) system, a powerful tool for studying protein dynamics, has been further refined with the discovery of small molecule inhibitors. This guide provides a comprehensive comparison of "Fluorogen binding modulator-1" and its analogues, alongside alternative protein labeling technologies, with a focus on reproducibility through detailed experimental data and protocols.
Overview of Fluorogen Activating Protein (FAP) Technology
The FAP system is a two-component technology consisting of a genetically encoded FAP tag (a single-chain antibody fragment) that is fused to a protein of interest, and a small, cell-impermeable or permeable fluorogen dye. The fluorogen is non-fluorescent in solution but emits a strong fluorescent signal upon binding to the FAP tag. This "switch-on" mechanism provides a high signal-to-noise ratio, making it ideal for tracking protein localization and trafficking in living cells with minimal background fluorescence.
"this compound" and its related compounds are non-fluorescent competitive inhibitors of the FAP-fluorogen interaction. By displacing the fluorogen, these modulators reduce the fluorescent signal, providing a tool for creating negative controls, studying binding kinetics, and developing novel assays.
Comparative Analysis of FAP-Fluorogen Modulators
The discovery of "this compound" was part of a high-throughput screening effort that identified several potent inhibitors of the FAP-fluorogen interaction. The performance of these modulators is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the inhibitor required to reduce the fluorescent signal by 50%. A lower EC50 value indicates a more potent inhibitor.
| Compound ID | -log(EC50) for AM2.2-β2AR | EC50 (µM) for AM2.2-β2AR | -log(EC50) for AM2.2-GPR32 | EC50 (µM) for AM2.2-GPR32 |
| This compound | 6.61 | 0.245 | 6.37 | 0.427 |
| ML342 (SID 125240931) | 7.2 | 0.063 | 7.0 | 0.100 |
| SID 125240936 | 6.8 | 0.158 | 6.7 | 0.200 |
Data synthesized from Wu Y, et al. J Biomol Screen. 2016 Jan;21(1):74-87.
Note: AM2.2 is a specific variant of the FAP tag. β2AR (Beta-2 adrenergic receptor) and GPR32 (G protein-coupled receptor 32) are examples of G protein-coupled receptors to which the FAP tag was fused for these experiments.
Comparison with Alternative Protein Labeling Technologies
While "this compound" provides a means to control the FAP-fluorogen system, it is also important to consider the performance of the FAP technology in relation to other common protein labeling methods.
| Technology | Principle | Typical Signal-to-Noise Ratio | Photostability | Key Advantages | Key Disadvantages |
| FAP-tag | Fluorogen activation | High (up to 20,000-fold increase in fluorescence)[1] | High[2] | No-wash labeling, high signal-to-noise, spectrally tunable fluorogens. | Requires addition of exogenous fluorogen. |
| Fluorescent Proteins (e.g., GFP) | Constitutive fluorescence | Lower | Variable, prone to photobleaching | Genetically encoded and self-sufficient. | Lower signal-to-noise, potential for cellular toxicity from overexpression. |
| SNAP-tag | Covalent labeling with a fluorescent substrate | Moderate | Dependent on the conjugated fluorophore | Versatile labeling with various substrates, allows for pulse-chase experiments. | Requires washing steps to remove unbound substrate, irreversible labeling. |
| HaloTag | Covalent labeling with a fluorescent substrate | Moderate | Dependent on the conjugated fluorophore | Similar to SNAP-tag, orthogonal labeling possible with SNAP-tag. | Requires washing steps, irreversible labeling. |
Experimental Protocols
Reproducibility in experiments using "this compound" necessitates detailed and consistent protocols. Below are methodologies for key experiments.
Protocol 1: In Vitro FAP-Fluorogen Inhibition Assay
This protocol details the steps to measure the potency of a FAP-fluorogen modulator in a cell-free system.
-
Reagents and Materials:
-
Purified soluble FAP (e.g., AM2.2)
-
Fluorogen (e.g., Thiazole Orange derivative, TO1-2p)
-
"this compound" or other test compounds
-
Assay buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well black, clear-bottom microplate
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of the FAP in assay buffer.
-
Prepare a stock solution of the fluorogen in assay buffer.
-
Prepare serial dilutions of "this compound" in assay buffer.
-
In the microplate, add the FAP solution to each well.
-
Add the serially diluted modulator solutions to the wells. Include a control well with buffer only.
-
Add the fluorogen solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a spectrofluorometer with appropriate excitation and emission wavelengths for the chosen fluorogen.
-
Plot the fluorescence intensity against the logarithm of the modulator concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Live-Cell Receptor Internalization Assay using a FAP-Fluorogen Modulator
This protocol describes how to use a FAP-fluorogen modulator to study G protein-coupled receptor (GPCR) internalization in living cells.
-
Reagents and Materials:
-
Mammalian cells stably expressing a FAP-tagged GPCR (e.g., AM2.2-β2AR)
-
Cell culture medium
-
Cell-impermeable fluorogen (e.g., TO1-2p)
-
GPCR agonist (e.g., isoproterenol (B85558) for β2AR)
-
"this compound"
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Plate the FAP-GPCR expressing cells in a suitable format (e.g., 96-well plate for flow cytometry or glass-bottom dish for microscopy).
-
Allow cells to adhere and grow overnight.
-
To measure agonist-induced internalization, treat the cells with the GPCR agonist at a predetermined concentration and for a specific time course (e.g., 30 minutes at 37°C).
-
After agonist treatment, wash the cells with cold PBS to stop internalization.
-
To label the remaining surface receptors, add the cell-impermeable fluorogen to the cells and incubate on ice.
-
To determine the effect of the modulator, pre-incubate a set of cells with "this compound" before the addition of the fluorogen.
-
Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. A decrease in fluorescence in agonist-treated cells compared to untreated cells indicates receptor internalization. The addition of the modulator should further decrease the signal, confirming its inhibitory action.
-
Visualizations
To further clarify the mechanisms and workflows, the following diagrams are provided.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fluorogen Binding Modulator-1
Disclaimer: A specific Safety Data Sheet (SDS) for Fluorogen binding modulator-1 was not publicly available at the time of this writing. The following guidelines are based on standard laboratory safety practices for handling and disposing of similar research-grade small molecule compounds, particularly those dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO). It is imperative for all personnel to consult the official SDS provided by the manufacturer before handling and disposing of this specific chemical.
This compound is a research chemical designed to modulate the binding of fluorogens to fluorescein-activated proteins (FAPs). As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides essential logistical and safety information to guide researchers, scientists, and drug development professionals in the proper disposal of this compound.
Key Compound Information
While detailed hazard information is found in the SDS, the following table summarizes general information relevant to its handling and disposal.
| Property | Information | Source |
| Compound Type | Small molecule, Fluorogen activating protein (FAP)-fluorogen binding modulator | [1][2][3] |
| Typical Physical Form | Solid powder | [4] |
| Common Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Primary Use | Laboratory research, fluorescence-based assays | [1][2][3] |
Standard Operating Procedure for Disposal
The following step-by-step procedure outlines the recommended process for the disposal of small quantities of this compound, typically encountered in a research laboratory setting. This procedure assumes the compound is in a DMSO solution.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: Treat all solutions containing this compound and DMSO as hazardous chemical waste.[5][6] Do not dispose of this waste down the drain or in regular trash.[7]
-
Segregation: Keep this waste stream separate from other incompatible waste types such as strong acids, bases, and oxidizers.[7]
2. Waste Container Selection:
-
Material Compatibility: Use a designated, leak-proof waste container made of a material compatible with DMSO and the modulator. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Secure Closure: The container must have a tightly sealing screw cap to prevent leaks and evaporation.[7]
3. Waste Labeling:
-
Clear Identification: Label the waste container clearly with "Hazardous Waste."
-
List of Contents: Accurately list all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," along with their approximate concentrations or percentages.
-
Hazard Information: Indicate any known hazards (e.g., "Combustible," "Irritant").
4. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and general work areas.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to catch any potential leaks.
-
Container Level: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for expansion.
5. Arranging for Disposal:
-
Contact EHS: Follow your institution's procedures for chemical waste disposal by contacting the Environmental Health and Safety (EHS) office for a waste pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Experimental Protocols: Small-Scale Spill Cleanup
In the event of a small spill of a DMSO solution of this compound (less than 100 mL) in a well-ventilated area, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Ventilate: If necessary, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Before cleaning the spill, don appropriate PPE, including:
-
Chemical splash goggles
-
Chemical-resistant gloves (butyl rubber or silver shield are recommended for DMSO)
-
Lab coat
-
-
Containment: Confine the spill using an absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Absorption: Absorb the spilled liquid with the absorbent material.
-
Collection: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse with water), and collect the cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS department.
Visualization of Disposal Workflow
The following diagrams illustrate key workflows related to the handling and disposal of laboratory chemicals.
Caption: Decision tree for laboratory chemical waste disposal.
Caption: General experimental workflow involving a small molecule inhibitor.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 6. uwm.edu [uwm.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guidance for Handling Fluorogen Binding Modulator-1
Disclaimer: This document provides essential safety and logistical information for the handling of Fluorogen binding modulator-1 in a laboratory setting. It is intended for use by trained researchers, scientists, and drug development professionals. This guidance is not a substitute for a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer. It is mandatory to obtain and review the supplier-specific SDS before any handling, storage, or disposal of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. This is based on general best practices for handling novel chemical entities where the full toxicological profile may not be known.
| PPE Category | Minimum Requirement | Recommended for Splash Hazard |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield. |
| Hand Protection | Chemical-resistant nitrile gloves. | Double-gloving with nitrile gloves. |
| Body Protection | Fully buttoned, flame-resistant laboratory coat. | Chemical-resistant apron over a laboratory coat. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | N/A (if used in a fume hood). |
| Footwear | Closed-toe shoes. | N/A |
Standard Operating Procedure for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Engineering Controls
-
Fume Hood: All work involving this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling Protocol
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Preparation of Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Tare a clean, disposable weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the weight and securely close the primary container.
-
-
Reconstitution:
-
Consult the product datasheet or relevant literature for the appropriate solvent and concentration.
-
Slowly add the solvent to the vessel containing the weighed compound.
-
Mix gently until the compound is fully dissolved. Avoid splashing.
-
-
Storage:
-
Store the stock solution and any remaining solid compound in a clearly labeled, sealed container.
-
Follow the storage temperature and conditions recommended by the supplier.
-
Store in a secondary container in a designated, ventilated chemical storage cabinet.
-
Spill Management
-
Small Spills (in fume hood):
-
Alert nearby personnel.
-
Use a chemical spill kit to absorb the material.
-
Wipe the area with a decontaminating solution (e.g., 70% ethanol), as appropriate for the solvent used.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
Disposal Protocol
-
Waste Collection: All materials that have come into contact with this compound, including unused compound, solutions, contaminated gloves, pipette tips, and bench paper, must be disposed of as hazardous chemical waste.
-
Waste Container: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS office.
-
Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS office. Do not pour any waste containing this compound down the drain.
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
